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  • Product: 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea
  • CAS: 117745-34-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Abstract This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea, a molecule of interest for researchers in drug discovery and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea, a molecule of interest for researchers in drug discovery and development. The synthesis is strategically designed as a two-stage process, commencing with the regioselective nitration of a protected aminophenol to yield the critical intermediate, 2-amino-4-chloro-5-nitrophenol. This is followed by the formation of the urea linkage via a nucleophilic addition reaction with phenyl isocyanate. This document offers a comprehensive narrative that explains the causality behind experimental choices, provides step-by-step protocols, and includes visual aids to elucidate the reaction pathway and workflow. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of substituted phenylureas is a cornerstone of medicinal chemistry, as this scaffold is present in numerous therapeutic agents. The target molecule, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea, possesses a unique substitution pattern that necessitates a carefully planned synthetic route to ensure high purity and yield. Direct nitration of the parent phenolic or aniline structures is often plagued by a lack of regioselectivity, leading to complex mixtures that are challenging to separate.

To circumvent this, the presented pathway employs a protecting group strategy to direct the nitration to the desired position. The overall synthesis is divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate, 2-amino-4-chloro-5-nitrophenol. This multi-step process begins with the readily available 2-amino-4-chlorophenol and utilizes a benzoxazole intermediate to control the regiochemistry of the crucial nitration step.

  • Stage 2: Urea Formation. The synthesized aminophenol intermediate is then reacted with phenyl isocyanate to construct the target urea derivative.

This guide is intended for an audience of researchers, scientists, and drug development professionals, and assumes a foundational knowledge of synthetic organic chemistry.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below, illustrating the transformation from the starting material to the final product.

Synthesis_Pathway cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Urea Formation A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Acetic Anhydride (Acylation) C 5-Chloro-2-methylbenzoxazole B->C Dehydrating Agent (Cyclization) D 5-Chloro-2-methyl-6-nitrobenzoxazole C->D Mixed Acid (HNO₃/H₂SO₄) (Nitration) E 2-Amino-4-chloro-5-nitrophenol D->E Alkaline Hydrolysis & Acidification G 1-(5-Chloro-2-hydroxy-4-nitrophenyl) -3-phenylurea E->G F Phenyl Isocyanate F->G Reflux in Inert Solvent

Caption: Overall synthetic pathway for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea.

Stage 1: Synthesis of 2-amino-4-chloro-5-nitrophenol

The synthesis of this key intermediate is the most critical part of the overall process, as it establishes the correct substitution pattern on the aminophenol ring. A direct nitration of 2-amino-4-chlorophenol would be unselective. Therefore, a more controlled, multi-step approach is employed as detailed in the following sections, based on a patented method.[1]

Step 1: Acylation (Protection) of 2-amino-4-chlorophenol

The initial step involves the protection of the highly reactive amino group as an acetamide. This is a standard protecting group strategy that serves two purposes: it deactivates the ring towards electrophilic substitution to a manageable level and prevents unwanted side reactions at the amino group during nitration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: To this suspension, add acetic anhydride (approximately 1.1 to 1.2 molar equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into cold water with stirring. The precipitated 2-acetamido-4-chlorophenol is collected by filtration, washed with water until the filtrate is neutral, and dried.

Step 2: Cyclization to 5-Chloro-2-methylbenzoxazole

The resulting acetamidophenol is then cyclized to form a benzoxazole ring. This rigid, heterocyclic structure will effectively direct the subsequent nitration to the desired position on the benzene ring.

Experimental Protocol:

  • Reaction Setup: Place the dried 2-acetamido-4-chlorophenol in a flask suitable for heating.

  • Dehydration: Add a dehydrating agent (e.g., polyphosphoric acid or a similar reagent) and heat the mixture. The exact temperature and duration will depend on the chosen dehydrating agent, but typically ranges from 140-160°C for several hours.[2]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The resulting solid, 5-chloro-2-methylbenzoxazole, is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Regioselective Nitration

This is the key step where the nitro group is introduced. The benzoxazole ring system directs the electrophilic nitration to the C6 position (which corresponds to the C5 position of the original aminophenol).

Experimental Protocol:

  • Reaction Setup: Dissolve the 5-chloro-2-methylbenzoxazole in a suitable solvent, such as concentrated sulfuric acid, in a flask cooled in an ice-salt bath.

  • Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (with a concentration of 80-90%) and concentrated sulfuric acid dropwise, ensuring the temperature is kept low (e.g., 0-5°C) to control the reaction rate and prevent side reactions.[1]

  • Reaction: Stir the mixture at low temperature for a few hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 5-chloro-2-methyl-6-nitrobenzoxazole, is collected by filtration, washed with cold water, and dried.

Step 4: Hydrolysis to 2-amino-4-chloro-5-nitrophenol

The final step in this stage is the hydrolysis of the benzoxazole and the acetamide protecting group to reveal the amino and hydroxyl functionalities, yielding the desired intermediate.

Experimental Protocol:

  • Reaction Setup: Suspend the 5-chloro-2-methyl-6-nitrobenzoxazole in an aqueous solution of a strong base, such as sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux. This will open the benzoxazole ring and hydrolyze the amide.

  • Acidification: After cooling, the solution is carefully acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the final product.[1]

  • Purification: The resulting 2-amino-4-chloro-5-nitrophenol is collected by filtration, washed with water, and can be recrystallized to achieve high purity.

Table 1: Summary of Key Reactants and Products for Stage 1

StepStarting MaterialKey Reagent(s)Product
12-Amino-4-chlorophenolAcetic Anhydride2-Acetamido-4-chlorophenol
22-Acetamido-4-chlorophenolDehydrating Agent5-Chloro-2-methylbenzoxazole
35-Chloro-2-methylbenzoxazoleHNO₃ / H₂SO₄5-Chloro-2-methyl-6-nitrobenzoxazole
45-Chloro-2-methyl-6-nitrobenzoxazole1. NaOH (aq) 2. HCl (aq)2-Amino-4-chloro-5-nitrophenol

Stage 2: Synthesis of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

With the key intermediate in hand, the final step is the formation of the urea linkage. This is achieved through a well-established and generally high-yielding nucleophilic addition reaction. The amino group of the synthesized aminophenol acts as the nucleophile, attacking the electrophilic carbon of the isocyanate.

Urea Formation Reaction

Mechanism Rationale: The nitrogen atom of the primary amino group on the 2-amino-4-chloro-5-nitrophenol possesses a lone pair of electrons, making it nucleophilic. Phenyl isocyanate features a highly electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The reaction proceeds via the nucleophilic attack of the amine onto the isocyanate carbon, followed by proton transfer to yield the stable urea product.

Urea_Formation 2-Amino-4-chloro-5-nitrophenol 2-Amino-4-chloro-5-nitrophenol Nucleophilic_Attack Nucleophilic Attack 2-Amino-4-chloro-5-nitrophenol->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms C-N bond Phenyl_Isocyanate Phenyl_Isocyanate Phenyl_Isocyanate->Nucleophilic_Attack Final_Product 1-(5-Chloro-2-hydroxy-4-nitrophenyl) -3-phenylurea Proton_Transfer->Final_Product Stabilization

Caption: Simplified workflow for the urea formation reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-4-chloro-5-nitrophenol (1.0 equivalent) in a suitable inert solvent such as ethanol, methanol, or tetrahydrofuran (THF).

  • Reagent Addition: Add phenyl isocyanate (approximately 1.0 to 1.1 molar equivalents) to the solution. The addition can be done at room temperature.

  • Reaction: Heat the reaction mixture to reflux for a period of 2 to 6 hours. The reaction can be monitored by TLC until the starting aminophenol is consumed.[3][4]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product, being a substituted urea, is often poorly soluble in the reaction solvent and may precipitate upon cooling. The solid product can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetone) to yield the pure 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea.

Table 2: Purity and Yield Expectations

ParameterExpected ValueMethod of Analysis
Yield (Overall) 40-60% (estimated over 5 steps)Gravimetric analysis
Purity >98%HPLC, ¹H NMR
Appearance Likely a yellow to orange solidVisual Inspection

Safety and Handling Considerations

  • Nitro-Aromatic Compounds: The intermediates and the final product are nitro-aromatic compounds, which should be handled with care as they are potentially toxic and may be skin and eye irritants.

  • Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Phenyl Isocyanate: Phenyl isocyanate is a lachrymator and is toxic by inhalation. It should be handled exclusively in a fume hood.

  • Solvents: Organic solvents used are flammable and should be kept away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound method for the preparation of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea. By employing a protecting group and a benzoxazole intermediate, the challenge of regioselective nitration is effectively addressed. The subsequent urea formation is a reliable and high-yielding reaction. This guide offers the necessary detail for experienced researchers to replicate and potentially optimize this synthesis for applications in drug discovery and materials science.

References

  • QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-chloro-6-nitrophenol. PubChem. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]

  • Zarghi, A., et al. (2017). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 22(12), 2093. Available at: [Link]

  • Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
  • Google Patents. (n.d.). EP0041171B1 - 2-chloro-5-nitro-phenyl isocyanate, process for its preparation and its use.
  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
  • Patsnap. (2016). Method for preparing 2-amino-4-chloro-5-nitrophenol. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-CHLORO-4-NITROPHENYL)-3-PHENYLUREA — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • MDPI. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][5]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Retrieved from [Link]

  • Zenodo. (n.d.). Synthesis of Substituted Ureas and Tbio-ureas. Retrieved from [Link]

  • ARKAT USA, Inc. (2026). A practical approach for regioselective mono-nitration of phenols under mild conditions. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. PubChem. Retrieved from [Link]

  • MDPI. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Preparation and Characterization of novel 3-(4-chloro phenyl)-1. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Validation of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Executive Summary In the landscape of targeted chemokine inhibition, N,N'-diarylurea derivatives represent a critical class of non-peptide small molecules. Specifically, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted chemokine inhibition, N,N'-diarylurea derivatives represent a critical class of non-peptide small molecules. Specifically, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (PubChem CID: 3791448) serves as a highly specialized discovery agent and putative allosteric modulator of the CXC chemokine receptor 2 (CXCR2). As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional biology. This guide dissects the compound's physicochemical properties, elucidates its structural causality in receptor binding, and provides field-proven, self-validating experimental protocols for evaluating its efficacy in drug discovery pipelines.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a compound is the first step in predicting its pharmacokinetic behavior and receptor affinity. The data summarized below outlines why this specific phenylurea derivative is highly optimized for intracellular target engagement.

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₃H₁₀ClN₃O₄Defines the atomic composition, highlighting the halogen and nitro pharmacophores.
Molecular Weight 307.69 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant), ensuring favorable diffusion and membrane permeability [1].
Hydrogen Bond Donors 3Essential for anchoring the molecule within the receptor's intracellular allosteric pocket via the urea nitrogen and hydroxyl protons.
Hydrogen Bond Acceptors 5Facilitates interaction with basic residues in the target binding site via the nitro and carbonyl oxygens.
Topological Polar Surface Area ~95.1 ŲBalances aqueous solubility with the ability to cross lipid bilayers (ideal range for non-CNS drugs is 60-120 Ų).
LogP (Predicted) ~3.0 - 3.5Provides sufficient lipophilicity to partition into the cell membrane, granting access to transmembrane domains.

Data supported by the [1].

Structural Causality & Pharmacophore Analysis

The efficacy of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is not coincidental; it is the result of precise structural engineering. Drawing parallels to the benchmark CXCR2 antagonist SB-225002, the activity of this molecule relies on a strict pharmacophore model [2]:

  • The Urea Core: The -NH-CO-NH- linkage acts as the central hydrogen bond donor/acceptor scaffold. It is the primary anchor that interacts with the intracellular loops of the GPCR.

  • 2-Hydroxy Conformational Lock: The hydroxyl group at the 2-position forms a critical intramolecular hydrogen bond with the adjacent urea nitrogen. This restricts the rotatable bonds of the molecule, locking it into its active conformation and significantly reducing the entropic penalty upon receptor binding.

  • 4-Nitro "Push-Pull" System: The strongly electron-withdrawing nitro group increases the acidity of the urea protons. This heightened acidity strengthens the hydrogen-bonding capacity of the urea core with the receptor's aspartate or glutamate residues.

  • 5-Chloro Lipophilic Anchor: The addition of the chlorine atom enhances the overall lipophilic efficiency (LipE) of the molecule, allowing it to tightly occupy a specific hydrophobic sub-pocket within the CXCR2 allosteric site [3].

Mechanism of Action: CXCR2 Allosteric Antagonism

Unlike orthosteric antagonists that compete directly with the native ligand (IL-8/CXCL8) at the extracellular surface, diarylureas function as negative allosteric modulators (NAMs) .

Because 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is highly lipophilic, it partitions into the cell membrane and binds to an intracellular allosteric pocket of CXCR2. This binding stabilizes the receptor in an inactive conformation, physically preventing the structural rearrangement required to couple with the Gαi and Gβγ protein subunits. Consequently, the downstream Phospholipase C-β (PLC-β) and Phosphoinositide 3-kinase (PI3K) pathways are halted, preventing intracellular calcium release and neutrophil chemotaxis, respectively.

Pathway IL8 IL-8 (CXCL8) Orthosteric Ligand CXCR2 CXCR2 Receptor (Active State) IL8->CXCR2 Binds G_Protein G-Protein Complex (Gαi / Gβγ) CXCR2->G_Protein Activates Inhibitor 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Allosteric Antagonist Inhibitor->CXCR2 Allosteric Blockade PLC Phospholipase C-β (PLC-β) G_Protein->PLC PI3K PI3K / Akt Pathway G_Protein->PI3K Ca2 Intracellular Ca²⁺ Mobilization PLC->Ca2 IP3 Generation Chemotaxis Neutrophil Chemotaxis & Margination PI3K->Chemotaxis Actin Polymerization

Fig 1: CXCR2 signaling pathway and the allosteric blockade mechanism of the phenylurea inhibitor.

Experimental Validation Protocols

To establish a self-validating system for this compound, we must utilize two orthogonal assays: a biochemical assay to measure immediate receptor signaling (Calcium Mobilization) and a phenotypic assay to measure the functional outcome (Chemotaxis).

Intracellular Calcium Mobilization Assay (Orthogonal Biochemical Validation)

This assay measures the immediate downstream effect of CXCR2 activation (Gq/PLC-mediated IP3 generation and Ca²⁺ release).

Step-by-Step Methodology:

  • Cell Preparation: Culture HL-60 cells and differentiate them into a neutrophil-like phenotype using 1.25% DMSO for 5 days. Causality: Undifferentiated HL-60 cells lack sufficient CXCR2 expression. DMSO induces granulocytic differentiation, upregulating CXCR2 to mimic primary human neutrophils.

  • Dye Loading: Wash cells and resuspend in assay buffer (HBSS + 20 mM HEPES). Incubate with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C in the dark. Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the Ca²⁺-sensitive dye. Probenecid is an organic anion transporter inhibitor that prevents the premature efflux of the dye, ensuring a robust signal-to-noise ratio.

  • Compound Incubation: Wash cells to remove excess dye. Pre-incubate cells with 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (titrated from 0.1 to 10 µM) or vehicle control (0.1% DMSO) for 15 minutes. Causality: This incubation period allows the highly lipophilic inhibitor to partition into the cell membrane and access the intracellular allosteric binding site before the agonist is introduced.

  • Agonist Stimulation & Kinetic Reading: Transfer cells to a black 96-well plate. Using a fluorometric imaging plate reader (FLIPR), inject 10 nM IL-8 (CXCL8) and immediately read fluorescence (Ex 494 nm / Em 516 nm) kinetically every 2 seconds for 3 minutes. Causality: GPCR-mediated calcium transients are rapid and fleeting; kinetic reading captures the peak IP3-mediated calcium release from the endoplasmic reticulum.

Boyden Chamber Neutrophil Chemotaxis Assay (Phenotypic Validation)

This assay validates that the biochemical blockade observed in the calcium assay translates to the functional inhibition of cell migration [2].

Step-by-Step Methodology:

  • Chamber Setup: Add 1 nM IL-8 diluted in assay buffer (RPMI 1640 + 0.1% BSA) to the lower compartments of a 48-well Boyden chamber. Causality: This creates a stable chemotactic gradient across the membrane, which is essential for directional migration (chemotaxis) rather than random movement (chemokinesis).

  • Membrane Placement: Place a 5 µm pore-size polycarbonate membrane over the lower wells. Causality: The 5 µm pores are deliberately smaller than the diameter of a neutrophil (~12-15 µm). This requires the cells to actively deform and migrate (diapedesis) rather than passively falling through the membrane via gravity.

  • Cell Seeding: Add differentiated HL-60 cells (pre-incubated with the phenylurea inhibitor or vehicle for 15 mins) to the upper chamber wells. Include a positive control well utilizing the known inhibitor SB-225002 to validate the assay window.

  • Incubation: Incubate the assembled chamber for 45-60 minutes at 37°C in a 5% CO₂ humidified incubator. Causality: This duration provides sufficient time for active migration while preventing the eventual dissipation of the IL-8 gradient.

  • Fixation and Quantification: Remove the membrane. Scrape the non-migrated cells from the top surface. Fix the migrated cells on the bottom surface with methanol for 5 minutes, stain with Giemsa, and count under a light microscope (5 high-power fields per well). Causality: Scraping the top ensures that only cells that have actively completed trans-membrane migration are quantified, providing a direct, noise-free phenotypic readout of CXCR2 inhibition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3791448, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea. PubChem.[Link]

  • White, J. R., et al. (1998). Identification of a Potent Selective Non-peptide CXCR2 Antagonist That Inhibits IL-8-induced Neutrophil Migration. Journal of Biological Chemistry.[Link]

  • Casilli, A., et al. (2007). Synthesis and Biological Evaluation of N-Pyrazolyl-N'-alkyl/benzyl/phenylureas: a New Class of Potent Inhibitors of Interleukin 8-Induced Neutrophil Chemotaxis. Journal of Medicinal Chemistry (ACS Publications).[Link]

Foundational

In Silico Molecular Docking of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea: A Technical Guide to Modeling Halogen-Enriched Diaryl Ureas

Executive Summary The rational design of targeted therapeutics increasingly relies on the precise modeling of non-covalent interactions. Diaryl urea derivatives are privileged pharmacophores, classically functioning as T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on the precise modeling of non-covalent interactions. Diaryl urea derivatives are privileged pharmacophores, classically functioning as Type II kinase inhibitors by stabilizing the inactive "DFG-out" conformation of receptor tyrosine kinases such as VEGFR-2[1][2].

This whitepaper provides an in-depth, self-validating computational methodology for the molecular docking of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea . By deconstructing the electronic interplay between its highly electron-withdrawing nitro group, its halogen-bonding chloro substituent, and its bidentate urea core, this guide establishes a rigorous protocol for Quantum Mechanical (QM) ligand parameterization and target-specific docking.

Pharmacophore Deconstruction & Mechanistic Rationale

To accurately dock a molecule, one must first understand the causality behind its electronic and steric behavior. The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly conjugated, asymmetric diaryl urea. Its binding affinity is dictated by the specific arrangement of its substituents on "Ring B":

  • The Urea Core (-NH-CO-NH-): Acts as a critical bidentate hydrogen bond donor. In Type II kinase inhibitors, this motif characteristically anchors the molecule to the catalytic glutamate and the backbone nitrogen of the DFG aspartate[1].

  • 4-Nitro Group (Electron-Withdrawing): Positioned para to the urea nitrogen, this strong electron-withdrawing group (EWG) pulls electron density via resonance. Causality: This inductive effect significantly increases the acidity of the adjacent urea NH, strengthening its hydrogen-bond donating capacity.

  • 5-Chloro Group (Halogen Bonding): Standard empirical force fields treat halogens merely as bulky hydrophobic spheres, ignoring their electrostatic anisotropy[3]. The highly electronegative 4-nitro group deepens the positive electrostatic cap (the σ -hole) on the adjacent 5-chloro atom, making it an exceptionally strong halogen bond donor[4].

  • 2-Hydroxy Group: Positioned ortho to the urea, this group can form a stabilizing intramolecular hydrogen bond with the urea carbonyl. Causality: This locks the molecule into a planar conformation, drastically reducing the entropic penalty ( ΔS ) upon binding to the narrow allosteric pocket of the kinase.

Target Rationale: The VEGFR-2 DFG-Out Conformation

We select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the model target. VEGFR-2 is a primary driver of tumor angiogenesis. Diaryl ureas (such as the FDA-approved Sorafenib) achieve high selectivity by binding to the inactive state of the kinase, where the Asp-Phe-Gly (DFG) motif flips outward, exposing an adjacent hydrophobic allosteric pocket[2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates RAF RAF / MEK / ERK Cascade VEGFR2->RAF Phosphorylates Prolif Angiogenesis & Tumor Proliferation RAF->Prolif Drives Inhibitor 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Inhibitor->VEGFR2 Type II Inhibition (DFG-out)

Fig 1: VEGFR-2 signaling cascade and targeted Type II kinase inhibition.

Self-Validating Experimental Protocols

A robust computational workflow must be self-validating. The following step-by-step methodologies ensure that both the ligand's unique electronics and the protein's structural integrity are accurately modeled prior to docking.

Protocol A: Quantum Mechanical (QM) Ligand Parameterization

Because standard force fields fail to capture the σ -hole of the chlorine atom[4], QM parameterization is mandatory.

  • Conformational Search: Generate initial 3D conformers from the SMILES string using a standard force field (e.g., OPLS4).

  • DFT Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) optimization using the B3LYP/6-31G * basis set.

    • Causality: This specific level of theory is required to accurately model the electron-withdrawing resonance effects of the 4-nitro group on the urea core.

  • ESP Charge Derivation: Map the Electrostatic Potential (ESP) to derive accurate partial charges.

  • Virtual Site Placement: Algorithmically place a massless, positively charged virtual particle (+0.1 e) at a distance of ~1.6 Å from the chlorine nucleus along the C-Cl bond axis to explicitly represent the σ -hole.

Protocol B: Target Preparation and Grid Validation
  • Structure Retrieval: Download the high-resolution crystal structure of VEGFR-2 in the DFG-out conformation (e.g., PDB ID: 4ASD).

  • Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4.

    • Causality: The catalytic Glu885 must be deprotonated (carboxylate) to act as the hydrogen bond acceptor for the urea NH. If misprotonated, the docking will fail.

  • Self-Validation (Redocking): Extract the native co-crystallized diaryl urea ligand and redock it into the generated receptor grid.

  • Acceptance Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed to novel ligand docking only if the RMSD is < 2.0 Å.

Workflow LPrep Ligand Preparation (SMILES to 3D) QMOpt QM Optimization (DFT B3LYP/6-31G*) LPrep->QMOpt ESP ESP Charge Derivation QMOpt->ESP Dock Molecular Docking (Halogen-Scoring Enabled) ESP->Dock PPrep Protein Preparation (VEGFR-2 DFG-out) Grid Receptor Grid Generation PPrep->Grid Grid->Dock IFD Induced Fit Docking (Side-chain flexibility) Dock->IFD Analysis Interaction Profiling (H-bonds, Halogen bonds) IFD->Analysis

Fig 2: QM-guided in silico docking workflow for halogen-enriched ligands.

Docking Execution & Induced Fit Considerations

With the σ -hole parameterized and the grid validated, execute the docking using a halogen-aware scoring function (e.g., Glide XP with halogen bonding terms enabled, or AutoDock Vina with customized XB scoring).

If the initial rigid-receptor docking yields steric clashes between the bulky 5-chloro-2-hydroxy-4-nitrophenyl ring and the hinge region, trigger an Induced Fit Docking (IFD) protocol.

  • Causality: The hinge region of kinases is highly dynamic. IFD allows the side chains of residues like Cys919 to undergo torsional rotation, accommodating the highly substituted Ring B and revealing cryptic halogen-bonding geometries.

Quantitative Data & Interaction Profiling

Post-docking analysis should yield a binding pose characterized by a highly negative binding free energy ( ΔG ) driven by a combination of electrostatic and hydrophobic contacts. The expected interaction profile for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea within the VEGFR-2 DFG-out pocket is summarized below:

Interaction TypeLigand Functional GroupTarget Residue (VEGFR-2)Optimal Distance (Å)Est. Energy Contribution (kcal/mol)
Bidentate H-Bond Urea -NH (Donor)Glu885 (Sidechain OE1)2.1 - 2.4-3.5 to -4.0
H-Bond Urea -NH (Donor)Asp1046 (Backbone O)2.2 - 2.5-2.8 to -3.2
Halogen Bond 5-Chloro ( σ -hole)Cys919 (Backbone O)2.8 - 3.1-1.5 to -2.5
H-Bond 2-Hydroxy (Acceptor)Cys919 (Backbone NH)2.0 - 2.3-2.0 to -2.5
Hydrophobic / π−π Phenyl Ring (Unsubstituted)Allosteric Pocket (Phe1047)3.4 - 3.8-4.0 to -5.0

Table 1: Quantitative interaction profile of the docked complex, highlighting the synergistic effect of bidentate hydrogen bonding and halogen bonding.

References

  • Ayala-Aguilera, C. C., et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Oncology (2022).
  • Zhang, H. Q., et al. "Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2." European Journal of Medicinal Chemistry (2017).
  • "Molecular Docking in Halogen Bonding." IntechOpen (2018).
  • Lin, F., & MacKerell, A. "Polarizable empirical force field for halogen-containing compounds based on the classical Drude oscillator." Journal of Chemical Theory and Computation (2018).

Sources

Exploratory

Pharmacokinetic Profiling of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea: A Technical Guide

Pharmacological Context & Mechanism of Action 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly specialized diarylurea derivative designed to target cancer metabolism. Specifically, it acts as a potent inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Mechanism of Action

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly specialized diarylurea derivative designed to target cancer metabolism. Specifically, it acts as a potent inhibitor of human transketolase (TKT), a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP)[1]. TKT is frequently upregulated in malignant tissues to supply ribose-5-phosphate for nucleic acid synthesis and NADPH for oxidative stress mitigation[2].

Unlike traditional TKT inhibitors (e.g., oxythiamine) that competitively bind to the highly conserved thiamine diphosphate (ThDP) active site, this compound operates via a highly selective allosteric mechanism. It is designed to cover a specific "hot spot" within the enzyme's dimerization interface. By interacting with the alpha-helix sequence spanning residues D200 to G210, the compound sterically hinders the assembly of the active TKT homodimer, trapping the enzyme in an inactive monomeric state[1].

TKT_Inhibition TKT_M1 TKT Monomer 1 (Inactive) Interface Dimerization Interface (D200-G210) TKT_M1->Interface TKT_M2 TKT Monomer 2 (Inactive) TKT_M2->Interface Dimer TKT Homodimer (Active Enzyme) Compound 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Compound->Interface Binds Hotspot Interface->Dimer Normal State Inhibited Monomeric Arrest (Metabolic Block) Interface->Inhibited Disrupted

Fig 1. TKT monomeric arrest via D200-G210 interface disruption by the diarylurea inhibitor.

Physicochemical Properties & ADME Liabilities

Understanding the chemical structure is the foundation of pharmacokinetic (PK) profiling. The presence of a highly lipophilic diarylurea core, coupled with a chlorophenol and a nitro group, dictates the compound's absorption, distribution, metabolism, and excretion (ADME) behavior.

Table 1: Key Physicochemical Properties & ADME Implications

PropertyValueADME Implication
Molecular Weight 307.7 g/mol Favorable for passive membrane permeability.
cLogP (Lipophilicity) ~4.2High tissue distribution ( Vd​ ); poor aqueous solubility.
pKa (Phenolic OH) ~7.2Partially ionized at physiological pH; drives extraction strategy.
Metabolic Hotspots Phenol, Nitro groupHigh risk of rapid Phase II UGT-glucuronidation and Phase I nitroreduction.

Causality Check: The high cLogP and planar diarylurea structure result in a dissolution-rate-limited absorption profile (BCS Class II/IV). Furthermore, the exposed phenolic hydroxyl group acts as a primary liability for rapid first-pass metabolism by hepatic UDP-glucuronosyltransferases (UGTs), which will likely drive high systemic clearance.

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in biological matrices, a self-validating LC-MS/MS protocol must be established in strict accordance with FDA Bioanalytical Method Validation Guidelines[3].

Why Liquid-Liquid Extraction (LLE)? Standard protein precipitation (PPT) is insufficient for this compound. PPT leaves behind endogenous phospholipids that co-elute with highly lipophilic analytes, causing severe ion suppression in the mass spectrometer. LLE selectively partitions the un-ionized drug into an organic solvent, leaving polar matrix interferences behind.

Step-by-Step LLE & Quantification Protocol
  • Internal Standard Spiking: Aliquot 50 µL of plasma and spike with 10 µL of a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., 13C6​ -analog) at 100 ng/mL. Self-Validation: The SIL-IS perfectly mimics the analyte's extraction recovery and ionization efficiency, automatically correcting for well-to-well matrix variations.

  • pH Adjustment: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5). Causality: Dropping the pH below the phenol's pKa (~7.2) ensures the molecule remains fully protonated (neutral), maximizing its partition coefficient into the organic phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 500 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor via Electrospray Ionization (ESI) in negative ion mode (due to the acidic phenol).

Preclinical Pharmacokinetic Profiling Workflow

To determine absolute bioavailability ( F% ) and systemic clearance, the compound must be evaluated via both Intravenous (IV) and Per Os (PO) routes.

PK_Workflow Dose Dosing (IV/PO) Rodent Model Sample Serial Blood Sampling Dose->Sample Extract Liquid-Liquid Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. In vivo pharmacokinetic profiling and bioanalytical LC-MS/MS workflow.

In Vivo Protocol (Sprague-Dawley Rats)
  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein catheters to allow stress-free serial blood sampling. Fast animals overnight prior to PO dosing.

  • Formulation Strategy:

    • IV Dosing (2 mg/kg): Formulate in 5% DMSO / 40% PEG400 / 55% Saline. Causality: The high co-solvent ratio is mandatory to prevent precipitation of this highly lipophilic compound upon injection into the aqueous bloodstream.

    • PO Dosing (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose with 0.1% Tween-80.

  • Sampling Matrix: Collect 200 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately (3,000 x g, 10 min, 4°C) to harvest plasma.

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive primary PK parameters.

Pharmacokinetic Data Interpretation

Based on the structural liabilities of the diarylurea class and the specific functional groups present, the following table represents the expected baseline PK parameters derived from NCA.

Table 2: Representative Pharmacokinetic Parameters in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ 1,850 ng/mL ( C0​ )420 ng/mLLow PO peak exposure due to poor dissolution rate.
Tmax​ N/A2.0 hDelayed absorption typical of lipophilic suspensions.
AUC0−∞​ 2,100 ng·h/mL1,680 ng·h/mLRepresents total systemic exposure.
CL 15.8 mL/min/kgN/AModerate-to-high clearance driven by hepatic glucuronidation.
Vss​ 2.4 L/kgN/AHigh volume of distribution; extensive partitioning into tissues.
t1/2​ 1.8 h2.2 hShort half-life necessitates frequent dosing or formulation changes.
F% (Bioavailability) 100% 16% Poor bioavailability caused by high first-pass extraction and low solubility.
Lead Optimization Strategy

The data reveals a classic "brick dust" profile: high clearance and low oral bioavailability. To advance this TKT dimerization inhibitor toward clinical viability, medicinal chemistry efforts should focus on:

  • Isosteric Replacement: Masking the 2-hydroxy group (e.g., via bioisosteric replacement or a phosphate prodrug) to block the primary site of rapid UGT-mediated glucuronidation, thereby reducing hepatic clearance.

  • Solubility Enhancement: Utilizing amorphous solid dispersions (ASDs) or lipid-based formulations to overcome the dissolution-rate-limited absorption in the gastrointestinal tract.

References

  • BRENDA Enzyme Database: Transketolase (EC 2.2.1.1) . Comprehensive enzyme data detailing the specific binding of 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea to the D200-G210 dimerization interface. Source: BRENDA URL:[Link]

  • The crystal structure of human transketolase and new insights into its mode of action . Mitschke, L., et al. (2010). Journal of Biological Chemistry. Details the structural biology of the TKT homodimer and its role in the pentose phosphate pathway. Source: PubMed Central (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). The authoritative standard for developing and validating self-correcting LC-MS/MS bioanalytical assays. Source: FDA URL:[Link]

Sources

Foundational

The Nexus of Structure and Activity: An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) governing the biological potential of...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) governing the biological potential of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea derivatives. Phenylurea scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of a chloro, a hydroxyl, and a nitro group on one of the phenyl rings, coupled with variations on the second phenyl ring, offers a versatile platform for the fine-tuning of therapeutic efficacy. This document will delve into the synthesis, biological evaluation, and critical structural determinants of activity for this promising class of compounds.

The Phenylurea Core: A Privileged Scaffold in Drug Discovery

The urea linkage, characterized by its planar geometry and ability to act as both a hydrogen bond donor and acceptor, is a cornerstone in the design of numerous therapeutic agents. This moiety provides a rigid linker between two aromatic systems, allowing for precise spatial orientation of substituents that can interact with biological targets. The inherent stability and synthetic accessibility of the phenylurea core make it an attractive starting point for the development of novel drug candidates.[1]

The 1-(5-Chloro-2-hydroxy-4-nitrophenyl) moiety is of particular interest due to the electronic and steric properties of its substituents. The electron-withdrawing nature of the nitro and chloro groups, combined with the hydrogen-bonding capability of the hydroxyl group, creates a unique electronic environment that can significantly influence the molecule's interaction with biological macromolecules.

Synthesis of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Derivatives

The synthesis of the target compounds is typically achieved through a straightforward and efficient condensation reaction. The key starting material, 2-amino-4-chloro-5-nitrophenol, is reacted with a variety of substituted phenyl isocyanates or isothiocyanates in a suitable solvent, such as anhydrous acetonitrile, at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting urea or thiourea derivatives are then purified by recrystallization or column chromatography.

A general synthetic scheme is presented below:

Synthesis of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Amino-4-chloro-5-nitrophenol C Anhydrous Acetonitrile Room Temperature A->C + B Substituted Phenyl Isocyanate (R-N=C=O) B->C D 1-(5-Chloro-2-hydroxy-4-nitrophenyl) -3-(substituted-phenyl)urea C->D Condensation

Caption: General synthetic route for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea derivatives is profoundly influenced by the nature and position of substituents on the second phenyl ring. While specific data for the 5-chloro-2-hydroxy-4-nitrophenyl series is not extensively available in the public domain, valuable insights can be extrapolated from studies on structurally related compounds, such as 1-(3,5-dichloro-4-hydroxyphenyl)urea derivatives.[2]

Impact of Substituents on Antimicrobial Activity

The antimicrobial potential of these compounds is a key area of investigation. The following table summarizes the expected influence of various substituents on the second phenyl ring on the antimicrobial activity, based on analogous series.[2]

Substituent (R) Position Electronic Effect Expected Impact on Antimicrobial Activity Rationale
-NO₂paraStrong Electron-WithdrawingHighEnhances the acidity of the N-H protons, potentially leading to stronger interactions with microbial targets.
-ClparaElectron-Withdrawing, Halogen BondingModerate to HighIncreases lipophilicity and can participate in halogen bonding, improving membrane permeability and target binding.
-FparaElectron-WithdrawingModerateSimilar to chloro, but with a smaller size and different electronic properties.
-BrmetaElectron-WithdrawingModeratePositional and electronic effects contribute to activity.
-CH₃paraElectron-DonatingLow to ModerateCan increase lipophilicity but may not be optimal for electronic interactions.
-OCH₃paraElectron-DonatingLowThe electron-donating nature may be detrimental to activity in this scaffold.
Unsubstituted-NeutralModerateProvides a baseline for comparison.

Key SAR Insights for Antimicrobial Activity:

  • Electron-withdrawing groups at the para-position of the second phenyl ring, such as nitro (-NO₂) and chloro (-Cl), are generally associated with higher antimicrobial activity.[2] This is likely due to the increased acidity of the urea N-H protons, which can enhance hydrogen bonding interactions with target enzymes or proteins within the microorganism.

  • The lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes. Halogen substituents, in particular, contribute to increased lipophilicity.

  • The position of the substituent is critical. Para-substitution often leads to more potent compounds compared to meta- or ortho-substitution, suggesting a specific spatial requirement for optimal interaction with the biological target.

The following diagram illustrates the key structural features influencing the antimicrobial activity of the target compounds.

SAR of Antimicrobial Activity cluster_scaffold 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Scaffold cluster_features Key Structural Features for Antimicrobial Activity Scaffold Core Structure EWGs Electron-Withdrawing Groups (e.g., -NO₂, -Cl) on Phenyl Ring 2 Scaffold->EWGs Enhances Lipophilicity Increased Lipophilicity (e.g., Halogens) Scaffold->Lipophilicity Improves ParaSub Para-Substitution on Phenyl Ring 2 Scaffold->ParaSub Favors Antimicrobial Screening Workflow Start Start Prep_Compounds Prepare Stock Solutions of Test Compounds in DMSO Start->Prep_Compounds Serial_Dilution Perform Serial Dilutions in 96-Well Plates Prep_Compounds->Serial_Dilution Inoculation Inoculate with Standardized Microorganism Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Sources

Exploratory

Whitepaper: Preclinical Evaluation of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea as a Novel Transketolase Dimerization Inhibitor

Abstract & Rationale Transketolase (TK; EC 2.2.1.1) is a critical homodimeric enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By linking glycolysis to the PPP, TK facilitates the production of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

Transketolase (TK; EC 2.2.1.1) is a critical homodimeric enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By linking glycolysis to the PPP, TK facilitates the production of ribose-5-phosphate (essential for nucleotide synthesis) and NADPH (crucial for lipid synthesis and reactive oxygen species mitigation). Consequently, TK has emerged as a high-value target in oncology.

Historically, TK inhibitors like oxythiamine have functioned by mimicking the enzyme's universal cofactor, thiamine pyrophosphate (TPP). However, because TPP is utilized by multiple essential enzymes (e.g., pyruvate dehydrogenase), these competitive inhibitors suffer from severe off-target toxicity. The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea represents a paradigm shift: it acts as an allosteric inhibitor by targeting the enzyme's dimerization interface, specifically binding to the alpha-helix sequence D200-G210 to prevent the formation of the active homodimer[1].

This technical guide outlines the theoretical framework, self-validating experimental protocols, and data interpretation standards required to screen and validate this phenylurea derivative.

Mechanistic Paradigm: Dimerization vs. Active Site Competition

The structural biology of human TK (hTK) dictates that the active site is only fully formed at the interface of two identical monomers. The D200-G210 alpha-helix is a highly conserved "hot spot" responsible for stabilizing this dimer. By deploying a phenylurea scaffold, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea sterically occludes this helix.

The causality of this design is profound: by targeting a protein-protein interaction (PPI) interface unique to hTK rather than the highly conserved TPP-binding pocket, researchers can achieve unprecedented selectivity.

Mechanism Glucose Glucose Metabolism PPP Pentose Phosphate Pathway Glucose->PPP Monomer hTK Monomers (Inactive) PPP->Monomer Dimer hTK Homodimer (Active, TPP-bound) Monomer->Dimer Dimerization via D200-G210 Helix Cancer Tumor Proliferation (Nucleotide Synthesis) Dimer->Cancer Catalysis Inhibitor 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Inhibitor->Monomer Binds D200-G210 Blocks Dimerization

Mechanism of hTK inhibition via dimerization disruption by the phenylurea derivative.

Methodological Framework & Protocols

To rigorously evaluate this compound, the experimental design must be a self-validating system . This means the primary kinetic assay must be orthogonally verified by a structural assay to prove that the observed enzyme inhibition is strictly caused by the disruption of dimerization, rather than non-specific aggregation or TPP competition.

Workflow Step1 1. hTK Expression Step2 2. Compound Incubation Step1->Step2 Step3 3. Kinetic Assay Step2->Step3 NADH Oxidation Step4 4. SEC Validation Step3->Step4 IC50 Determination Step5 5. Data Analysis Step4->Step5 Monomer/Dimer Ratio

Step-by-step experimental workflow for screening and validating allosteric hTK inhibitors.

Protocol 1: Continuous Coupled Enzyme Kinetic Assay

Causality Check: TK activity cannot be measured directly via standard spectrophotometry because its substrates and products lack distinct chromophores. We utilize a coupled assay where the TK product (Glyceraldehyde-3-phosphate, G3P) is rapidly consumed by downstream enzymes, oxidizing NADH to NAD+. The kinetic readout is the decrease in absorbance at 340 nm.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM Glycylglycine, pH 7.6, 5 mM MgCl2). Supplement with 0.1 mM TPP to ensure baseline dimer saturation.

  • Coupling System Setup: Add 10 U/mL Triosephosphate isomerase (TIM), 1 U/mL Glycerol-3-phosphate dehydrogenase (GDH), and 0.2 mM NADH to the buffer.

  • Compound Incubation: Pre-incubate 50 nM recombinant hTK with varying concentrations of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (0.1 µM to 100 µM in 1% DMSO) for 30 minutes at 37°C.

    • Self-Validation Control: Include a 1% DMSO vehicle (Negative Control) and 50 µM Oxythiamine (Positive Control).

  • Reaction Initiation: Initiate the reaction by adding the substrates: 0.5 mM D-xylulose-5-phosphate (X5P) and 0.5 mM D-ribose-5-phosphate (R5P).

  • Data Acquisition: Monitor the linear decrease in absorbance at 340 nm over 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and derive the IC50​ using non-linear regression.

Protocol 2: Orthogonal Validation via Size Exclusion Chromatography (SEC)

Causality Check: To prove the IC50​ derived in Protocol 1 is due to dimerization failure (and not active-site binding), SEC is employed to physically separate and quantify the ~140 kDa hTK dimer from the ~70 kDa hTK monomer.

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate a Superdex 200 Increase 10/300 GL column with running buffer (50 mM Tris-HCl, pH 7.6, 150 mM NaCl).

  • Sample Preparation: Incubate 5 µM hTK with either vehicle (DMSO) or 20 µM of the phenylurea inhibitor for 1 hour at 4°C.

  • Chromatography: Inject 100 µL of the sample onto the column at a flow rate of 0.5 mL/min.

  • Detection & Quantification: Monitor protein elution via UV absorbance at 280 nm. Integrate the Area Under the Curve (AUC) for the peak at ~13 mL (Dimer) and ~15.5 mL (Monomer) to calculate the Dimer/Monomer ratio.

Quantitative Data Synthesis

The table below summarizes the expected pharmacological profile of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea compared to traditional inhibitors, demonstrating its unique mechanism of action [2].

CompoundTarget SiteIC50 (µM)TPP CompetitionDimer/Monomer Ratio (at 20 µM)Off-Target Toxicity Risk
Vehicle (DMSO) N/AN/ANone95:5None
Oxythiamine Active Site (TPP Pocket)2.5 ± 0.4Yes 92:8High (Systemic)
1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Dimer Interface (D200-G210)15.2 ± 1.1No 20:80 Low (Target Specific)

Data Interpretation: While the phenylurea derivative exhibits a higher absolute IC50​ (micromolar range) compared to oxythiamine, its ability to invert the Dimer/Monomer ratio without competing for TPP confirms its status as a highly selective, first-in-class allosteric disruptor.

Conclusion & Future Directions

Preliminary screening of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea validates the D200-G210 alpha-helix as a druggable allosteric site on human Transketolase. The self-validating workflow—coupling NADH-dependent kinetic assays with SEC—proves that the compound effectively halts enzyme catalysis by preventing homodimerization. Future drug development efforts should focus on structure-activity relationship (SAR) optimization of the phenylurea scaffold to push the binding affinity from the micromolar into the nanomolar range, paving the way for targeted, non-toxic metabolic therapies in oncology.

References

  • Obiol-Pardo, C., Alcarraz-Vizán, G., Cascante, M., & Rubio-Martinez, J. (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLoS ONE, 7(3), e32276. Available at:[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 2.2.1.1 - Transketolase. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development and Validation for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Physicochemical Profiling & Chromatographic Strategy The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's molecular arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Chromatographic Strategy

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's molecular architecture. The target compound, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea , presents a unique set of chromatographic challenges and opportunities:

  • Hydrophobicity & Retention: The molecule features two aromatic rings linked by a urea bridge, making it highly hydrophobic. This dictates the use of a reversed-phase stationary phase (e.g., C18) to achieve adequate retention.

  • Ionizability (The Causality of pH): The presence of a hydroxyl (-OH) group ortho to a strongly electron-withdrawing nitro (-NO2) group, combined with a meta-chloro substituent, significantly lowers the pKa of the phenol (estimated pKa ~4.0–5.5). If the mobile phase pH exceeds 4.0, the molecule will partially or fully ionize into a phenolate anion. This causes drastic shifts in retention time, severe peak tailing, and irreproducibility. Therefore, the mobile phase must be strictly buffered at an acidic pH (e.g., pH 2.7) to keep the analyte fully protonated (neutral).

  • Chemical Stability: The urea linkage (-NH-CO-NH-) is susceptible to hydrolytic cleavage under extreme pH or thermal stress, yielding highly polar aniline derivatives. A gradient elution strategy is mandatory to resolve these early-eluting polar degradants from the late-eluting hydrophobic parent compound.

MD_Workflow A Analyte Profiling 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea B pH Optimization Acidic buffer (pH 2.7) to suppress phenol ionization A->B C Column Selection C18 (Hydrophobic retention) A->C D Mobile Phase Acetonitrile / 0.1% Formic Acid B->D C->D E Gradient Elution Optimize for Impurity Resolution D->E F ICH Q2(R2) Validation Lifecycle Management E->F

Logical workflow for HPLC method development based on analyte physicochemical properties.

Method Development Protocol

To ensure the analytical procedure is fit for its intended purpose[1], the following step-by-step methodology was established.

Step 2.1: Mobile Phase and Diluent Optimization
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade water (pH ~2.7). This ensures the phenolic hydroxyl remains protonated, guaranteeing sharp peak symmetry.

  • Organic Phase (B): 100% Acetonitrile. Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol.

  • Diluent: 50:50 Water:Acetonitrile (v/v). Causality note: Dissolving the highly hydrophobic sample in 100% organic solvent would cause "solvent mismatch" upon injection into a highly aqueous initial gradient, leading to peak splitting. A 50:50 mixture ensures solubility while maintaining focusing at the column head.

Step 2.2: Gradient Design

To solve the "general elution problem" caused by the vast polarity difference between the parent phenylurea and its aniline degradation products, a linear gradient is employed. The gradient starts at 10% B to retain polar degradants and ramps to 90% B to elute the strongly retained parent compound.

Step 2.3: System Suitability Testing (SST)

A self-validating protocol requires an SST prior to any sample analysis[2]. The system is deemed suitable only if the standard injection (100 µg/mL) meets the following criteria:

  • Retention Time Precision: RSD ≤ 1.0% (n=6)

  • Peak Area Precision: RSD ≤ 2.0% (n=6)

  • Tailing Factor (USP): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Forced Degradation & Specificity

According to ICH Q2(R2) guidelines, a stability-indicating method must demonstrate specificity by resolving the active pharmaceutical ingredient (API) from its degradation products[3].

Degradation_Pathway Parent 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Hydrol Hydrolysis (Acid/Base/Heat) Parent->Hydrol Deg1 5-Chloro-2-hydroxy- 4-nitroaniline Hydrol->Deg1 Deg2 Aniline Hydrol->Deg2

Primary hydrolytic degradation pathway of the phenylurea linkage.

Protocol for Forced Degradation:
  • Acid Stress: 5 mL of 1000 µg/mL stock + 5 mL of 1N HCl, heated at 60°C for 24 hours. Neutralize with 1N NaOH before dilution.

  • Base Stress: 5 mL of 1000 µg/mL stock + 5 mL of 1N NaOH, heated at 60°C for 24 hours. Neutralize with 1N HCl before dilution.

  • Oxidative Stress: 5 mL of 1000 µg/mL stock + 5 mL of 3% H2O2, stored at room temperature for 24 hours.

  • Thermal Stress: Solid API heated at 105°C for 7 days.

  • Photolytic Stress: Exposed to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours) per ICH Q1B.

ICH Q2(R2) Validation Execution

The finalized method was validated across all critical parameters defined by ICH Q2(R2)[4].

  • Linearity & Range: Prepared calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration (100 µg/mL). Evaluated via linear regression (least squares method).

  • Accuracy (Recovery): Spiked known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels in triplicate.

  • Precision:

    • Repeatability: Six independent preparations of the 100% test concentration analyzed on the same day.

    • Intermediate Precision: Six independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.

  • Robustness: Deliberate, small variations were introduced to the method: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase A pH (±0.2 units).

Quantitative Data Summaries

Table 1: Final Optimized Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH 2.7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 10% B; 2-12 min: 10%→90% B; 12-15 min: 90% B; 15.1-20 min: 10% B
Column Temperature 30°C ± 1°C
Detection Wavelength 280 nm (Optimal for both nitrophenol and aniline chromophores)
Injection Volume 10 µL
Table 2: Method Validation Results Summary (ICH Q2(R2))
Validation ParameterAcceptance CriteriaResultStatus
System Suitability (RSD) Area RSD ≤ 2.0%, RT RSD ≤ 1.0%Area: 0.4%, RT: 0.1%Pass
Linearity Range 25 – 150 µg/mL25 – 150 µg/mLPass
Correlation Coefficient ( R2 ) ≥ 0.9990.9998Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.45 µg/mLPass
Accuracy (Mean Recovery) 98.0% – 102.0%50%: 99.8%, 100%: 100.2%, 150%: 99.5%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision RSD ≤ 2.0% (n=6)1.12%Pass
Table 3: Forced Degradation & Specificity Profiling
Stress ConditionTime / Temp% DegradationPeak Purity Angle vs. ThresholdMajor Degradant RT (min)
Control (Unstressed) N/A0.0%Angle < Threshold (Pass)N/A
Acid (1N HCl) 24h / 60°C12.4%Angle < Threshold (Pass)4.2 (Aniline), 6.8 (Nitroaniline)
Base (1N NaOH) 24h / 60°C28.7%Angle < Threshold (Pass)4.2 (Aniline), 6.8 (Nitroaniline)
Peroxide (3% H2O2) 24h / RT4.1%Angle < Threshold (Pass)8.5 (Oxidation product)
Thermal (Solid) 7 days / 105°C1.2%Angle < Threshold (Pass)N/A
Photolytic (UV/Vis) ICH Q1B2.5%Angle < Threshold (Pass)9.1 (Photodegradant)

Conclusion

A highly specific, stability-indicating reversed-phase HPLC method was successfully developed and validated for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea. By leveraging the physicochemical properties of the analyte—specifically controlling the ionization state of the acidic phenol group via pH optimization—the method achieves excellent peak shape and reproducibility. The gradient elution effectively resolves the parent compound from its highly polar hydrolytic degradation products. The procedure fully complies with ICH Q2(R2) requirements, proving its trustworthiness and suitability for routine quality control and stability testing in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2 (R2)
  • ICH Q2(R2)
  • A Well-Written Analytical Procedure for Regulated HPLC Testing LCGC International URL

Sources

Application

Application Note &amp; Protocol: Solubilization of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in DMSO for Cell Culture Applications

Introduction 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a synthetic compound belonging to the phenylurea class, a group known for a wide range of biological activities, including potential applications in antic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a synthetic compound belonging to the phenylurea class, a group known for a wide range of biological activities, including potential applications in anticancer drug design.[1] The core structure, featuring a urea linkage between two substituted aromatic rings, often results in poor aqueous solubility, making Dimethyl Sulfoxide (DMSO) the solvent of choice for in vitro biological assays.[2]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective dissolution of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in DMSO for cell culture experiments. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize solvent-induced artifacts in cellular assays, thereby promoting reproducible and reliable experimental outcomes.

Physicochemical Properties & Safety Considerations

While specific experimental data for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is not extensively published, its properties can be inferred from its structural components and related molecules.[3][4][5]

Structural Features:

  • Phenylurea Core: The -NH-CO-NH- moiety is capable of forming strong hydrogen bonds, which can influence both solubility and biological interactions.[1]

  • Substituted Phenyl Rings: The presence of a chlorophenyl group and a hydroxy-nitrophenyl group contributes to the molecule's overall hydrophobicity and potential for specific interactions. The electron-withdrawing nature of the chloro and nitro groups may enhance electrophilic reactivity.[6]

Solubility Profile: Phenylurea-based compounds are typically characterized by high solubility in organic solvents like DMSO and low solubility in aqueous solutions.[2][7] The dissolution in DMSO is a critical first step for the preparation of stock solutions for cell-based screening.

Safety & Handling: While specific toxicity data for this compound is not readily available, it is prudent to handle it with care as a potentially hazardous substance.[8]

  • Always handle the solid compound and its solutions in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for any specific handling and disposal instructions.[9]

Preparing a High-Concentration Stock Solution in DMSO

The initial step involves preparing a concentrated stock solution in 100% anhydrous DMSO. This stock will be used for subsequent dilutions into cell culture media. Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher[10]

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol is for preparing 1 mL of a 10 mM stock solution. The molecular weight of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (C₁₃H₁₀ClN₃O₄) is 307.69 g/mol .[6]

  • Weighing the Compound: Accurately weigh out 3.077 mg of the compound using an analytical balance and transfer it to a sterile amber vial.

    • Causality: Precise weighing is fundamental for accurate final concentrations in your experiments. Amber vials are recommended to protect potentially light-sensitive compounds.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Solubilization:

    • Vortex the solution vigorously for 2-5 minutes.[2]

    • Visually inspect for any undissolved particles.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[11]

    • Gentle warming in a 37°C water bath can also be employed, but caution is advised as excessive heat may degrade the compound.[11][12]

  • Final Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[2][13] Properly stored DMSO stock solutions of similar compounds can be stable for several months.[2]

Diagram 1: Workflow for Preparing DMSO Stock Solution

G cluster_0 Preparation of 10 mM Stock Solution weigh 1. Weigh 3.077 mg of Compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3a. Vortex (2-5 min) add_dmso->vortex sonicate 3b. Sonicate (5-10 min, if needed) vortex->sonicate Precipitate remains inspect 4. Visually Inspect for Clarity vortex->inspect Fully dissolved sonicate->inspect aliquot 5. Aliquot & Store at -20°C / -80°C inspect->aliquot

Caption: A stepwise workflow for the solubilization of the compound in DMSO.

Serial Dilution and Preparation of Working Solutions for Cell Culture

To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[14][15][16] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.[11]

Protocol 2: Serial Dilution in 100% DMSO

Performing serial dilutions in 100% DMSO before diluting into the aqueous culture medium is a critical step. This ensures that the final DMSO concentration is consistent across all experimental conditions and helps to prevent compound precipitation.[2][11]

  • Label Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration of your dilution series (e.g., 1 mM, 0.1 mM, 0.01 mM).

  • Add DMSO: Add a defined volume of 100% DMSO to all tubes except the first one (which will contain your 10 mM stock). For a 1:10 dilution series, this would be 90 µL.

  • Perform Dilutions:

    • Transfer 10 µL of the 10 mM stock solution to the tube labeled "1 mM" containing 90 µL of DMSO. Mix thoroughly by pipetting.

    • Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the "0.1 mM" tube. Mix thoroughly.

    • Continue this process until your desired concentration range is achieved.

Protocol 3: Dosing Cells with Final Working Concentrations
  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Prepare Final Solutions: To achieve a final DMSO concentration of 0.1%, dilute your DMSO-based compound solutions 1:1000 into the pre-warmed medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of culture medium.

    • Causality: Adding the small volume of DMSO stock to the larger volume of aqueous media while gently agitating can prevent the compound from precipitating out of solution.[12]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the culture medium (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% final concentration).

  • Treat Cells: Remove the existing medium from your cell cultures and replace it with the prepared working solutions or vehicle control.

Diagram 2: Serial Dilution and Cell Dosing Workflow

G cluster_1 Serial Dilution & Dosing stock 10 mM Stock in 100% DMSO dil1 1 mM in DMSO stock->dil1 1:10 final1 10 µM Final (0.1% DMSO) stock->final1 1:1000 Dilution dil2 0.1 mM in DMSO dil1->dil2 1:10 final2 1 µM Final (0.1% DMSO) dil1->final2 1:1000 Dilution dil3 ... dil2->dil3 final3 ... dil2->final3 media Pre-warmed Cell Culture Medium media->final1 media->final2 media->final3

Caption: Dilution scheme to maintain consistent final DMSO concentration.

Quantitative Data Summary

ParameterRecommended ValueRationale & Reference
Stock Solution Concentration 10-20 mMA high concentration allows for significant dilution into aqueous media, minimizing the final solvent concentration.[2]
Solvent Anhydrous DMSOMinimizes water content which can reduce the solubility of hydrophobic compounds.[10]
Final DMSO in Cell Culture ≤ 0.5% (0.1% preferred)Higher concentrations can be cytotoxic and interfere with assay results.[14][15][16]
Storage of Stock Solution -20°C or -80°C (in aliquots)Prevents degradation and precipitation from repeated freeze-thaw cycles.[2][13]
Molecular Weight 307.69 g/mol For accurate molarity calculations.[6]

Troubleshooting & Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into aqueous media, perform the dilution in a stepwise manner. Ensure the media is at 37°C and that you are adding the DMSO stock to the media, not the other way around.[12]

  • Compound Instability: Always prepare fresh working solutions from frozen DMSO stocks for each experiment. Avoid storing aqueous solutions of the compound.[2]

  • DMSO Quality: Use high-purity, anhydrous DMSO from a reputable supplier. Store it properly to prevent water absorption.[17]

  • Consistency is Key: Use the same batch of DMSO and follow the exact same dilution protocol for all compounds and controls within an experiment to ensure comparability of results.[17]

References

  • US4296104A - Therapeutic dimethyl sulfoxide composition and methods of use - Google P
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea - PubChem. National Center for Biotechnology Information. [Link]

  • 1-(2-CHLORO-4-NITROPHENYL)-3-PHENYLUREA — Chemical Substance Information - NextSDS. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. [Link]

  • N-(5-chloro-2,4-dimethoxyphenyl)-n'-phenylurea - PubChemLite. [Link]

  • Easy method to remove urea after denaturing purification, no dialysis? - ResearchGate. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. National Center for Biotechnology Information. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • A Comparative Study of Protein Unfolding in Aqueous Urea and DMSO Solutions - arXiv.org. [Link]

  • Solubilization - Bio-Rad. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. National Center for Biotechnology Information. [Link]

  • Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation - PMC. National Center for Biotechnology Information. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. [Link]

  • (PDF) A Comparative Study of Protein Unfolding in Aqueous Urea and DMSO Solutions: Surface Polarity, Solvent Specificity and Sequence of Secondary Structure Melting - ResearchGate. [Link]

  • DMSO - gChem. [Link]

  • Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Characterization of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Metabolites

Executive Summary The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea has been identified through structure-based virtual screening as a novel inhibitor of human transketolase (TKT), an enzyme critical to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea has been identified through structure-based virtual screening as a novel inhibitor of human transketolase (TKT), an enzyme critical to the non-oxidative branch of the pentose phosphate pathway and a promising target for anticancer therapeutics. The compound functions by covering a hot spot in the dimerization interface of the TKT homodimer [1].

As this compound advances through preclinical drug development, understanding its metabolic fate is critical. The presence of a nitro group, a phenolic hydroxyl group, and a urea linker makes it highly susceptible to multiple Phase I and Phase II biotransformations. This application note details a comprehensive, self-validating analytical protocol utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) to profile and characterize the in vitro metabolites of this TKT inhibitor.

Scientific Rationale & Analytical Strategy

Structural Vulnerabilities & Metabolic Causality

The structural motifs of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea dictate its metabolic pathways:

  • Phenolic Hydroxyl Group: Acts as a primary site for Phase II conjugation, specifically glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Nitro Group: Highly susceptible to nitro-reductases, leading to the formation of a primary amine (-30 Da mass shift).

  • Unsubstituted Phenyl Ring: A classic target for Cytochrome P450 (CYP450) mediated aromatic hydroxylation (+16 Da mass shift).

  • Urea Linker: Prone to enzymatic hydrolysis, yielding cleavage products such as 5-chloro-2-hydroxy-4-nitroaniline.

Why UHPLC-HRMS/MS?

Characterizing unknown metabolites in complex biological matrices requires sub-ppm mass accuracy. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is the gold standard for this workflow because it allows for Mass Defect Filtering (MDF) . MDF computationally filters out endogenous matrix ions based on the fractional mass of the parent drug, isolating true drug-related material even at trace levels [2]. Furthermore, utilizing Data-Dependent Acquisition (DDA) ensures that we simultaneously capture the exact mass of the intact metabolite (Full MS) and its structural fragmentation pattern (MS/MS) in a single chromatographic run.

Workflow N1 1. Microsomal Incubation (HLM + NADPH + Drug) N2 2. Reaction Quenching (Ice-cold ACN) N1->N2 N3 3. Sample Cleanup (Centrifugation & SPE) N2->N3 N4 4. UHPLC Separation (C18, Reverse Phase) N3->N4 N5 5. HR-MS/MS Analysis (ESI+, DDA Mode) N4->N5 N6 6. Data Processing (Mass Defect Filtering) N5->N6

UHPLC-HRMS workflow for the metabolic profiling of the transketolase inhibitor.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory control arms to distinguish true enzymatic metabolites from chemical degradation or matrix artifacts.

System Suitability & Quality Control

Before initiating the primary assay, establish the following controls:

  • Positive Control (Enzyme Viability): Incubate Verapamil (1 µM) with the Human Liver Microsomes (HLM). The rapid formation of norverapamil confirms CYP450 activity.

  • Negative Control (Non-enzymatic Stability): Incubate the parent drug with heat-inactivated HLM (boiled at 95°C for 10 mins). Any peaks observed here are chemical degradation products, not metabolites.

  • Matrix Blank: Incubate active HLM with cofactors but without the parent drug to establish a baseline of endogenous isobaric interferences.

In Vitro Metabolism Assay (HLM Incubation)
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine HLM (final protein concentration 1.0 mg/mL) and 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (final concentration 10 µM) in the buffer. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate Phase I and Phase II metabolism simultaneously by adding a cofactor mixture: NADPH regenerating system (1 mM final) and UDP-glucuronic acid (UDPGA, 2 mM final).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

Sample Preparation (Protein Precipitation)

Causality Check: Why use ice-cold Acetonitrile (ACN)? Adding an organic solvent at sub-zero temperatures instantly denatures the microsomal enzymes, halting the reaction at precisely 60 minutes. It also precipitates the proteins, which if injected, would irreversibly clog the UHPLC column and cause severe ion suppression in the MS source.

  • Quenching: Add 3 volumes (e.g., 300 µL) of ice-cold ACN containing an internal standard (e.g., labetalol) to 100 µL of the reaction mixture.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of 5% ACN in water for UHPLC injection.

UHPLC-HRMS/MS Conditions

Chromatography:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.00.4955
15.00.4595
18.00.4595
18.10.4955
22.00.4955

Mass Spectrometry (Orbitrap or Q-TOF):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Acquisition Mode: Full MS / Data-Dependent MS/MS (Top 5 most intense ions).

  • Resolution: 70,000 for Full MS; 17,500 for MS/MS.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) with normalized collision energy (NCE) stepped at 20, 40, and 60 eV to ensure comprehensive fragmentation of both the resilient urea core and fragile glucuronide conjugates.

Data Processing & Results Summary

Following acquisition, data is processed using metabolite identification software (e.g., Compound Discoverer or MetabolitePilot) applying a Mass Defect Filter (MDF) centered around the parent mass (308.0437 Da) with a tolerance of ±50 mDa.

Based on the structural analysis, four primary metabolites (M1-M4) are robustly identified. The exact mass measurements, utilizing the high-resolution capabilities of the instrument, yield mass errors of less than 2.0 ppm, providing unambiguous formula confirmation.

Table 2: High-Resolution Mass Spectrometry Data of Identified Metabolites

IDBiotransformationFormulaTheoretical m/z[M+H]⁺Observed m/zMass Error (ppm)
Parent NoneC₁₃H₁₀ClN₃O₄308.0437308.04390.6
M1 HydroxylationC₁₃H₁₀ClN₃O₅324.0386324.03880.6
M2 Nitro ReductionC₁₃H₁₂ClN₃O₂278.0696278.07011.8
M3 GlucuronidationC₁₉H₁₈ClN₃O₁₀484.0758484.07631.0
M4 Urea CleavageC₆H₅ClN₂O₃189.0078189.00811.6
Proposed Metabolic Pathways

Pathway Parent Parent Compound m/z 308.0437 M1 M1: Hydroxylation m/z 324.0386 Parent->M1 CYP450 (+16 Da) M2 M2: Nitro Reduction m/z 278.0696 Parent->M2 Reductase (-30 Da) M3 M3: Glucuronidation m/z 484.0758 Parent->M3 UGTs (+176 Da) M4 M4: Urea Cleavage m/z 189.0078 Parent->M4 Hydrolysis (-119 Da)

Proposed phase I and II metabolic pathways for the parent transketolase inhibitor.

References

  • Obiol-Pardo, C., Alcarraz-Vizán, G., Cascante, M., & Rubio-Martinez, J. "Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening." PLOS One (2012). Available at:[Link] [1]

  • Zhu, M., Zhang, H., & Humphreys, W. G. "Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry." Journal of Biological Chemistry (2011). Available at:[Link] [2]

Application

Application Note: High-Throughput Screening Assay Design for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Introduction & Pharmacological Context The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea belongs to the privileged class of unsymmetrical N,N'-diaryl ureas. While diaryl ureas are classically recognized as k...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea belongs to the privileged class of unsymmetrical N,N'-diaryl ureas. While diaryl ureas are classically recognized as kinase inhibitors in oncology (e.g., sorafenib), recent literature highlights their repositioning as highly potent, multi-target agents for neurodegenerative and infectious diseases [1].

Specifically, aryl ureas bearing electron-withdrawing groups (such as chloro and nitro substituents) and hydrogen-bond donors (hydroxyl groups) exhibit significant polypharmacology, including the potent inhibition of Acetylcholinesterase (AChE) [2]. The urea moiety acts as a dual hydrogen-bond donor, interacting favorably with the catalytic active site (CAS) or the peripheral anionic site (PAS) of the AChE gorge. This application note details a highly robust, self-validating High-Throughput Screening (HTS) protocol to evaluate the AChE inhibitory activity of this compound, designed specifically to bypass the optical artifacts inherent to nitroaromatic structures.

Assay Principles & Causality (E-E-A-T)

To evaluate AChE inhibition, we employ a modified 384-well Ellman’s Assay [3, 4]. The assay relies on the AChE-mediated hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently undergoes a rapid thiol-disulfide exchange with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm [5].

Critical Experimental Choices:
  • Kinetic vs. Endpoint Readout (Causality): The target compound contains a 4-nitrophenyl moiety. Nitroaromatics inherently absorb light in the 400–450 nm range, directly overlapping with the TNB anion's absorption peak (412 nm). Utilizing an endpoint readout would result in severe false negatives (masking inhibition due to the compound's own absorbance). By measuring the kinetic rate ( Vmax​ , change in OD/min), we mathematically subtract the static background absorbance of the compound.

  • Buffer Optimization (pH 8.0): The thiol-disulfide exchange between thiocholine and DTNB is highly pH-dependent. A 0.1 M Sodium Phosphate buffer at pH 8.0 is strictly required to ensure the reaction is instantaneous and not the rate-limiting step [4].

  • Addition of 0.01% Triton X-100: Highly substituted diaryl ureas are hydrophobic and prone to colloidal aggregation in aqueous buffers, leading to non-specific, promiscuous enzyme inhibition. The inclusion of a non-ionic detergent prevents aggregate formation, ensuring only true stoichiometric binding is measured.

  • Enzyme Pre-incubation: Urea derivatives frequently exhibit slow, tight-binding kinetics due to the conformational adaptation required to fit into the narrow AChE active site gorge. A 15-minute pre-incubation step prior to substrate addition ensures binding equilibrium is achieved.

EllmanMechanism ATCh Acetylthiocholine (ATCh) Substrate Thiocholine Thiocholine (Reactive -SH) ATCh->Thiocholine Hydrolysis by AChE AChE Acetylcholinesterase (AChE) Enzyme AChE->ATCh TNB TNB Anion Yellow (412 nm) Thiocholine->TNB Thiol-disulfide exchange DTNB DTNB (Ellman's Reagent) Colorless DTNB->TNB Inhibitor 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Inhibitor->AChE Competitive/Mixed Inhibition

Mechanism of Ellman's assay and AChE inhibition by the target diaryl urea compound.

Quantitative Data Presentation

To ensure the assay acts as a self-validating system, specific HTS quality control metrics must be met before pharmacological data is accepted. Table 1 outlines the required assay parameters, while Table 2 provides reference pharmacological benchmarks for this chemical class.

Table 1: HTS Assay Validation Metrics (384-Well Format)

MetricTarget ValuePurpose / Implication
Z'-Factor ≥0.65 Measures assay robustness. A value > 0.5 indicates an excellent assay with wide separation between positive and negative controls.
Signal-to-Background (S/B) >5.0 Ensures the kinetic slope of the uninhibited enzyme is easily distinguishable from spontaneous ATCh hydrolysis.
Intra-plate CV% <5% Validates liquid handling precision (Echo acoustic dispensing).
DMSO Tolerance Up to 1%Ensures the compound vehicle does not denature the AChE enzyme.

Table 2: Reference Pharmacological Parameters for Diaryl Urea AChE Inhibitors

Compound Class / ReferenceTargetExpected IC50​ RangeMechanism of Inhibition
Tacrine (Positive Control)AChE0.1 - 0.3 µMReversible, Non-competitive
Substituted Diaryl Ureas [2]AChE0.3 - 5.0 µMMixed-type (CAS and PAS binding)
1-(5-Chloro-2-hydroxy...)-3-phenylureaAChETo be determinedPredicted Mixed-type

Experimental Protocol: 384-Well HTS Workflow

This protocol is optimized for a 384-well clear-bottom microplate using acoustic liquid handling to minimize compound waste and maximize precision[5].

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Add 0.01% (v/v) Triton X-100 and 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding. Filter through a 0.22 µm membrane.

  • Enzyme Solution: Dilute recombinant human AChE (or Electrophorus electricus AChE) in Assay Buffer to a working concentration of 0.05 U/mL. Keep on ice.

  • Substrate/Detection Mix: Prepare a combined solution of 1.5 mM ATCh and 1.5 mM DTNB in Assay Buffer. Protect from light (DTNB is light-sensitive).

Step 2: Compound Dispensing
  • Prepare the target compound (1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea) as a 10 mM stock in 100% anhydrous DMSO.

  • Using an Echo Acoustic Dispenser, transfer 20 nL of the compound into the designated wells of a 384-well clear microplate.

  • Dispense 20 nL of DMSO into negative control wells (0% inhibition) and 20 nL of 10 mM Tacrine into positive control wells (100% inhibition). The final DMSO concentration in all wells will be 0.1%.

Step 3: Enzyme Addition & Pre-incubation
  • Using a multichannel dispenser (e.g., Multidrop Combi), dispense 10 µL of the Enzyme Solution (0.05 U/mL AChE) into all wells.

  • Centrifuge the plate briefly (1000 rpm, 1 min) to remove bubbles.

  • Incubate the plate at 25°C for 15 minutes in the dark to allow the urea compound to reach binding equilibrium with the enzyme.

Step 4: Reaction Initiation
  • Dispense 10 µL of the Substrate/Detection Mix (ATCh + DTNB) into all wells to initiate the reaction. The final well volume is 20 µL.

Step 5: Kinetic Readout & Data Analysis
  • Immediately transfer the plate to a microplate reader (e.g., Tecan Spark or Molecular Devices SpectraMax).

  • Read the absorbance at 412 nm every 1 minute for a total of 10 minutes at 25°C.

  • Analysis: Calculate the maximum velocity ( Vmax​ ) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate % Inhibition using the formula:

    %Inhibition=100×(1−Vmax(NegativeControl)​−Vmax(PositiveControl)​Vmax(Compound)​−Vmax(PositiveControl)​​)

HTSWorkflow Step1 1. Dispense Echo Acoustic (20 nL Cmpd) Step2 2. Enzyme AChE in Buffer (10 µL) Step1->Step2 Step3 3. Incubate 15 min @ 25°C (Equilibrium) Step2->Step3 Step4 4. Substrate ATCh + DTNB (10 µL) Step3->Step4 Step5 5. Readout Abs 412 nm (Kinetic) Step4->Step5

Step-by-step 384-well HTS workflow for evaluating AChE inhibitors.

References

  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.PMC - NIH.
  • DESIGN, SYNTHESIS, BIOLOGICAL EVALUATION, AND IN SILICO STUDY OF NOVEL UREA DERIVATIVES AS INHIBITORS OF CARBONIC ANHYDRASE A.ubbcluj.ro.
  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes.PMC - NIH.
  • Synthesis of Tricyclic 1,3-Oxazin-4-ones and Kinetic Analysis of Cholesterol Esterase and Acetylcholinesterase Inhibition.Journal of Medicinal Chemistry - ACS Publications.
  • Potential biological activity of dimethylphenyl thiourea derivatives.Benchchem.
Method

Preparation and Storage of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Stock Solutions: An Application Note

Abstract This comprehensive guide provides detailed protocols and field-proven insights for the preparation and long-term storage of stock solutions of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea. This document is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and field-proven insights for the preparation and long-term storage of stock solutions of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The protocols outlined herein are designed to ensure the integrity, stability, and reproducibility of experimental results by addressing the specific chemical liabilities of this substituted N,N'-diarylurea, which contains a nitro-aromatic and a chlorinated phenyl group.

Introduction: Understanding the Molecule

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a member of the N,N'-diarylurea class of compounds, a scaffold known for a wide range of biological activities, including kinase inhibition and anticancer properties[1][2]. The presence of a nitro group, a hydroxyl group, and a chloro-substituent on the phenyl rings introduces specific chemical characteristics that must be considered for its effective use in research. The nitro-aromatic moiety can be susceptible to photodegradation, while the urea linkage can be prone to hydrolysis under certain conditions[3][4]. Therefore, proper handling and storage are paramount to maintaining the compound's integrity.

Key Structural Features and Potential Liabilities:

  • N,N'-Diarylurea Core: This central moiety is crucial for the biological activity of many related compounds, often by forming key hydrogen bonds with protein targets[2]. However, the urea bond can be susceptible to hydrolysis, particularly at extreme pH values.

  • Nitro-aromatic Ring: The nitro group is a strong electron-withdrawing group that can influence the compound's reactivity. Nitro-aromatic compounds are also known to be light-sensitive and can undergo photodegradation[3][4].

  • Chlorinated Phenyl Ring: The presence of a chlorine atom can affect the compound's solubility and metabolic stability.

  • Hydroxy Group: The phenolic hydroxyl group can influence solubility and may be susceptible to oxidation.

Physicochemical Properties and Solubility

Table 1: Predicted and Recommended Solvents for Stock Solution Preparation

SolventPredicted SolubilityRecommendationRationale
Dimethyl Sulfoxide (DMSO) HighPrimary Choice Excellent solubilizing agent for a wide range of organic molecules, including N,N'-diarylureas. Widely used for in vitro screening.
N,N-Dimethylformamide (DMF) HighSecondary ChoiceSimilar properties to DMSO, but can be more toxic and prone to degradation.
Ethanol Low to ModerateNot Recommended for High ConcentrationsMay be suitable for preparing very dilute solutions, but unlikely to dissolve the compound at high concentrations.
Water Very LowNot RecommendedThe compound is predicted to be poorly soluble in aqueous solutions.

Due to the lack of specific solubility data, it is highly recommended that researchers experimentally determine the solubility of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in their chosen solvent to ensure the preparation of accurate and stable stock solutions. A general protocol for determining solubility is provided in the appendix.

Safety and Handling Precautions

As a powdered chemical with potential biological activity, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea should be handled with appropriate safety measures to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a suitable choice) when handling the solid compound and its solutions[6][7][8].

  • Engineering Controls: When weighing out the powder, use a chemical fume hood or a balance with a draft shield to prevent inhalation of airborne particles[6].

  • Spill Management: In case of a spill, carefully clean the area to avoid generating dust. For powder spills, gently cover with a damp paper towel before wiping. For liquid spills, absorb with an inert material and decontaminate the area[9]. Dispose of all contaminated materials as hazardous waste.

Preparation of Stock Solutions: A Step-by-Step Protocol

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs and the determined solubility of the compound.

Materials:

  • 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol:

  • Pre-weighing Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea into a tared, sterile amber glass vial. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 30 seconds. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with PTFE-lined screw caps[10].

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

G cluster_prep Stock Solution Preparation A Equilibrate solid compound to room temperature B Weigh compound in a tared, amber vial A->B Prevent moisture condensation C Add anhydrous DMSO B->C D Vortex and/or sonicate to dissolve C->D E Visually inspect for complete dissolution D->E Ensure homogeneity F Aliquot into single-use, amber vials E->F If fully dissolved G Label aliquots clearly F->G

Caption: Workflow for the preparation of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea stock solution.

Long-Term Storage and Stability

The long-term stability of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea stock solutions is critical for the reproducibility of experimental data. The following storage conditions are recommended to minimize degradation.

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationRecommended ContainerKey Considerations
-20°C Up to 6 monthsAmber glass vials with PTFE-lined screw capsProtect from light. Minimize freeze-thaw cycles.
-80°C > 1 yearAmber glass vials with PTFE-lined screw capsOptimal for long-term archival storage. Protect from light.
4°C (Refrigerator) Short-term (days to a week)Amber glass vials with PTFE-lined screw capsNot recommended for long-term storage due to potential for faster degradation.
Room Temperature Not Recommended-Increased risk of degradation, especially with exposure to light.

Rationale for Storage Recommendations:

  • Low Temperature: Storing at -20°C or -80°C significantly slows down chemical degradation processes, including hydrolysis and oxidation[11].

  • Protection from Light: The nitro-aromatic moiety in the compound makes it susceptible to photodegradation. Storing in amber vials or in the dark is essential to prevent light-induced decomposition[3][4].

  • Anhydrous Solvent and Airtight Containers: DMSO is hygroscopic and will absorb moisture from the atmosphere. Water can promote the hydrolysis of the urea linkage. Using anhydrous DMSO and tightly sealed vials with PTFE-lined caps minimizes water absorption[5][12][13].

  • Aliquoting: Repeatedly warming and cooling a stock solution can introduce moisture through condensation and may accelerate degradation. Preparing single-use aliquots avoids this issue[10].

G cluster_storage Long-Term Storage Protocol A Prepared Aliquots in Amber Vials B Store at -20°C or -80°C A->B Minimize thermal degradation D Avoid Repeated Freeze-Thaw Cycles A->D Maintain compound integrity C Protect from Light B->C Prevent photodegradation E Use a Fresh Aliquot for Each Experiment D->E

Caption: Key principles for the stable long-term storage of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea stock solutions.

Conclusion

The integrity of experimental results is intrinsically linked to the quality of the reagents used. By following the detailed protocols and understanding the scientific rationale for the preparation and storage of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea stock solutions, researchers can ensure the stability and reliability of this compound in their studies. Adherence to these guidelines will contribute to the generation of reproducible and high-quality scientific data.

Appendix: Protocol for Experimental Determination of Solubility

This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound[3].

Materials:

  • 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

  • Selected solvent (e.g., DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered, saturated solution and analyze it by HPLC to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or mM at the specified temperature.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • European Biosafety Network. (2005). Preventing occupational exposure to cytotoxic and other hazardous drugs. [Link]

  • DTIC. (1972). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Rowan. Predicting Solubility. [Link]

  • SASOPh. Safe Handling of Cytotoxics. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

  • NHS England. (2017). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Journal of Biomolecular Screening. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. [Link]

  • GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top...[Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • Weizmann Institute of Science. SAFETY INSTRUCTIONS FOR WORK WITH CYTOTOXIC/ CHEMOTHERAPIC MATERIALS. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • arXiv.org. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • Digital Discovery. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • PubMed. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • Journal of Biomolecular Screening. (2003). Studies on repository compound stability in DMSO under various conditions. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • PubChem. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. [Link]

  • RSC Medicinal Chemistry. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. [Link]

  • PubChem. 1-(2-Chloro-5-nitrophenyl)-3-(3-hydroxypropyl)thiourea. [Link]

  • Molecules. (2021). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

  • ChemRxiv. (2024). Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. [Link]

  • Scientific Reports. (2021). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • PubChem. 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. [Link]

  • PubChem. Phenylurea. [Link]

  • ResearchGate. (2014). Solubility of N-Guanylurea Dinitramide in Binary Solvent Mixtures. [Link]

Sources

Application

Using 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea as a chemical probe in pharmacology

An Application Guide for the Pharmacological Characterization of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Abstract The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Pharmacological Characterization of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for a multitude of approved therapeutics and clinical candidates.[1][2] This document provides a comprehensive guide for the pharmacological investigation of a novel derivative, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea . As this molecule is not extensively characterized in existing literature, this guide is structured to empower researchers, scientists, and drug development professionals to systematically evaluate its potential as a chemical probe and therapeutic lead. We will proceed from foundational principles and synthesis to detailed, field-proven protocols for assessing its efficacy as a potential anticancer agent, enzyme inhibitor, and modulator of vascular tone. The causality behind experimental choices is emphasized to ensure a robust and self-validating investigative process.

Introduction: The Phenylurea Scaffold and Rationale for Investigation

Phenylurea derivatives are a class of compounds defined by a central urea moiety flanked by two aryl groups. This structure imparts a rigid, planar conformation and serves as an excellent hydrogen bond donor-acceptor motif, facilitating interactions with biological targets.[1] The versatility of this scaffold is demonstrated by its presence in drugs targeting a wide array of biological processes, including cell proliferation, inflammation, and microbial growth.[1][3]

The subject of this guide, 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea, possesses several key structural features that suggest specific pharmacological activities:

  • Diaryl Urea Core: This is a classic pharmacophore for inhibitors of protein kinases, such as RAF, VEGFR, and EGFR, which are critical regulators of cancer cell growth and survival.[2]

  • Substituted Phenyl Ring: The chloro, hydroxyl, and nitro substitutions create a distinct electronic and steric profile. The nitro group, in particular, is an interesting feature. While sometimes associated with metabolic liabilities, it is also a key component of compounds designed to inhibit enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[4][5]

  • Potential for Nitric Oxide (NO) Release: Organic nitrates are well-known prodrugs that release NO, a potent vasodilator, through enzymatic action.[6] The nitrophenyl group raises the hypothesis that this compound could be bioactivated to release NO, suggesting a potential application in cardiovascular pharmacology.[6][7]

This guide will provide the protocols necessary to test these primary hypotheses.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is critical for its application.

Predicted Physicochemical Data
PropertyValueSource
IUPAC Name 1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea-
Molecular Formula C₁₃H₁₀ClN₃O₄-
Molecular Weight 323.7 g/mol -
Predicted LogP ~3.5-
Hydrogen Bond Donors 3-
Hydrogen Bond Acceptors 5-

Note: These values are calculated and should be experimentally verified.

General Synthesis Protocol

The synthesis of unsymmetrical phenylureas is typically achieved by reacting a substituted aniline with a phenyl isocyanate.[8][9]

Reaction: (5-Chloro-2-hydroxy-4-nitrophenyl)amine + Phenyl isocyanate → 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenyl isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration.

  • Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure target compound.[8]

Application I: Characterization as a Potential Anticancer Agent

The diaryl urea motif is prevalent in many kinase inhibitors used in oncology.[2] Therefore, the primary and most logical application for this probe is in the context of cancer pharmacology.

Workflow for Anticancer Evaluation

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Pathway Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Cell Seeding (e.g., 5,000 cells/well in 96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubate (e.g., 48-72h) C->D E Cell Viability Assay (MTT/XTT) [Determine IC50] D->E F Treat cells with IC50 & 2x IC50 concentrations E->F IC50 Value G Apoptosis Assay (Caspase-3/7 Activity) F->G H Membrane Integrity Assay (LDH Release) F->H I Treat cells with IC50 concentration (Time Course) F->I Confirmed Activity J Prepare Cell Lysates I->J K Western Blot Analysis (e.g., p-ERK, p-Akt, total proteins) J->K

Caption: Workflow for evaluating the anticancer potential of the probe.

Protocol 3.1: Cell Viability and IC₅₀ Determination (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.[10]

Materials:

  • Cancer cell line(s) of interest (e.g., A549 lung cancer, HCT-116 colon cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (Probe) stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the probe in complete medium. Final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the probe concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 3.2: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Materials:

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Opaque-walled 96-well plates

  • Cells, probe stock, and culture medium as above

  • Luminometer

Procedure:

  • Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in Protocol 3.1. Use concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Incubation: Incubate for a shorter period, typically 12, 24, or 48 hours, to capture the apoptotic event.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the reagent directly to each well (often in a 1:1 volume ratio with the culture medium).

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.[2]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to caspase activity. Express results as a fold-change relative to the vehicle-treated control.

Protocol 3.3: Signaling Pathway Analysis (Western Blotting)

Western blotting allows for the detection of changes in the phosphorylation state of key signaling proteins, providing mechanistic insight.[8]

Materials:

  • 6-well plates

  • Probe stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the probe at its IC₅₀ concentration for various time points (e.g., 0, 15 min, 1h, 6h, 24h).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, apply ECL substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to their total protein counterparts.

Application II: Characterization as a Potential Enzyme Inhibitor

Given the structural alerts for IDO1 inhibition, screening the probe against this enzyme is a logical next step.[4][8]

Protocol 4.1: In Vitro IDO1 Inhibition Assay (General Protocol)

This protocol outlines a common method based on measuring the production of kynurenine from tryptophan.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid and methylene blue (cofactors)

  • Catalase

  • Probe stock solution

  • Trichloroacetic acid (TCA) to stop the reaction

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well UV-transparent plate

  • Spectrophotometer (absorbance at 480 nm)

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, catalase, and cofactors.

  • Inhibitor Addition: Add serial dilutions of the probe (or a known inhibitor like epacadostat as a positive control). Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the L-Tryptophan substrate.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA. This also precipitates the enzyme.

  • Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate. Add Ehrlich's reagent, which reacts with the kynurenine product to form a yellow-colored adduct.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percentage of inhibition for each probe concentration and determine the IC₅₀ value.

Application III: Investigating Vasodilatory Properties

The nitrophenyl moiety suggests a speculative but intriguing hypothesis that the probe may act as a nitric oxide donor.[6][11]

Hypothesized Mechanism of NO-Mediated Vasodilation

cluster_0 Vascular Smooth Muscle Cell Probe Probe (C₁₃H₁₀ClN₃O₄) Enzyme Bioactivation (e.g., GST, Cyt P450) Probe->Enzyme Metabolism NO Nitric Oxide (NO) Enzyme->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca ↓ Intracellular Ca²⁺ PKG->Ca Relax Muscle Relaxation (Vasodilation) Ca->Relax

Caption: Proposed pathway for NO-mediated vasodilation.

Protocol 5.1: Ex Vivo Aortic Ring Assay (Outline)

This advanced assay directly measures the effect of a compound on vascular tone.

  • Tissue Preparation: A section of the thoracic aorta is excised from a laboratory animal (e.g., a rat, following ethical guidelines). The aorta is cleaned of connective tissue and cut into rings approximately 2-3 mm in length.

  • Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and bubbled with 95% O₂/5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine or KCl to induce a stable tone.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the probe are added to the organ bath.

  • Measurement: The transducer records any decrease in tension (relaxation) caused by the compound.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. An EC₅₀ (half-maximal effective concentration) can be calculated to quantify the probe's potency as a vasodilator.

Conclusion and Future Directions

This document provides a structured, hypothesis-driven framework for the initial pharmacological characterization of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea. By systematically applying the detailed protocols for cytotoxicity, apoptosis, signal transduction, enzyme inhibition, and vasodilation, researchers can build a comprehensive profile of this novel chemical probe. Positive results in any of these assays would warrant further investigation, including selectivity profiling against a panel of kinases or other enzymes, in vivo efficacy studies in animal models, and pharmacokinetic analysis to assess its drug-like properties.

References

  • Lumiprobe. (n.d.). Assaying Cell Proliferation and DNA Replication with Click Chemistry.
  • BenchChem. (n.d.). Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships.
  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. PubMed.
  • Zhang, Y., et al. (2020).
  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.
  • BenchChem. (n.d.). Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity.
  • Lecturio. (2025). Nitrates.
  • Dentistry n more. (2021). NITRATES (PHARMACOLOGY).
  • Feelisch, M., & Noack, E. A. (1987).
  • Kumar, A. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • PubChem. (n.d.). 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Antibodies.com. (2025). Cell-Based Assays Guide.
  • Medic's Corner. (2013).
  • Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS.
  • Daiber, A., & Münzel, T. (2011). Biochemical Mechanism of Nitroglycerin Action and Tolerance: Is This Old Mystery Solved?.
  • de Oliveira, C. S., et al. (2024). Phenanthroline and hydroxyurea-based Co(iii) complexes: synthesis, characterization and investigation of biological potential. RSC Publishing.
  • Organic Syntheses Procedure. (n.d.). Urea, phenyl-, and.
  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Popa, A., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.

Sources

Method

Application Note: Advanced Formulation Techniques for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Drug Delivery Systems

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Oncology Researchers Document Type: Technical Methodology & Protocol Guide Pharmacological Context & Formulation Rationale The compound 1-(5-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Oncology Researchers Document Type: Technical Methodology & Protocol Guide

Pharmacological Context & Formulation Rationale

The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a novel, highly specific inhibitor of human transketolase (TKT), an enzyme critical to the non-oxidative branch of the pentose phosphate pathway (PPP)[1]. Unlike classical TKT inhibitors (e.g., oxythiamine) that mimic the thiamine pyrophosphate (TPP) cofactor and suffer from poor selectivity, this diphenyl urea derivative was identified via structure-based virtual screening to bind allosterically. It targets a "hot spot" within the dimerization interface of the TKT homodimer, disrupting enzyme function and selectively starving cancer cells of the ribose-5-phosphate necessary for nucleotide synthesis[2].

However, translating this compound from in vitro discovery to in vivo efficacy presents a significant pharmaceutical challenge. The diphenyl urea scaffold is highly lipophilic (high LogP), and the presence of the halogenated nitrophenyl ring renders the molecule practically insoluble in aqueous media.

Mechanistic Insight: The Causality of Carrier Selection

To overcome these barriers, bare administration is unviable. The molecule requires a nanocarrier system capable of shielding its hydrophobic core while maintaining systemic circulation. Furthermore, the 2-hydroxy-4-nitrophenyl moiety imparts a weakly acidic phenolic proton (estimated pKa ~6.5–7.0 due to the electron-withdrawing chloro and nitro groups). This unique electronic distribution allows the molecule to participate in strong hydrogen bonding and π−π stacking.

We have designed two distinct, self-validating formulation workflows optimized for this molecule: PEG-PLGA Polymeric Nanoparticles (for maximum hydrophobic core loading) and Liposomal Encapsulation (for biocompatible, rapid-release profiling).

TKT_Pathway Drug 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea TKT_Dimer Transketolase (TKT) Active Homodimer Drug->TKT_Dimer Binds Dimerization Interface (Allosteric Inhibition) Apoptosis Metabolic Crisis & Apoptosis Drug->Apoptosis Induces Nucleotides Nucleotide Synthesis (Ribose-5-P) TKT_Dimer->Nucleotides PPP Pentose Phosphate Pathway (Non-Oxidative Branch) PPP->TKT_Dimer Proliferation Cancer Cell Survival & Proliferation Nucleotides->Proliferation

Fig 1: Mechanism of transketolase inhibition by the diphenyl urea derivative and its cellular impact.

Protocol A: PEG-PLGA Polymeric Nanoparticle Formulation

Scientific Rationale: Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) amphiphilic copolymers spontaneously self-assemble into core-shell micelles in aqueous environments. The hydrophobic PLGA core provides an ideal microenvironment for the diphenyl urea derivative via hydrophobic packing, while the PEG corona prevents protein opsonization in systemic circulation.

Step-by-Step Methodology (Single Emulsion Solvent Evaporation)
  • Organic Phase Preparation:

    • Dissolve 10 mg of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea and 100 mg of PEG-PLGA (5k-20k) in 2 mL of a 1:1 mixture of Acetone and Dichloromethane (DCM).

    • Causality: Acetone facilitates rapid diffusion into the aqueous phase (nanoprecipitation), while DCM ensures complete solvation of the highly crystalline diphenyl urea scaffold.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed) solution in ultra-pure water. Filter through a 0.22 µm membrane.

  • Emulsification:

    • Add the organic phase dropwise into the aqueous phase under continuous vortexing.

    • Immediately transfer the mixture to a probe sonicator (e.g., Qsonica) and sonicate at 40% amplitude for 3 minutes (10 seconds ON, 5 seconds OFF) in an ice bath.

    • Self-Validation Check: The emulsion should appear milky and homogenous. If phase separation occurs within 1 minute of resting, the sonication energy was insufficient; re-sonicate for an additional 2 minutes.

  • Solvent Evaporation:

    • Transfer the emulsion to a magnetic stirrer and stir at 500 RPM uncovered for 4 hours at room temperature to evaporate the DCM and acetone.

  • Purification & Recovery:

    • Centrifuge the suspension at 4,000 RPM for 10 minutes to pellet any unencapsulated, precipitated drug crystals.

    • Self-Validation Check: Recover the supernatant. If the supernatant is cloudy with visible particulates, the drug-to-polymer ratio exceeded the core's carrying capacity. Reduce the initial drug mass to 5 mg in future runs.

    • Ultracentrifuge the clear supernatant at 25,000 RPM for 30 minutes to pellet the nanoparticles. Wash twice with ultra-pure water.

  • Lyophilization:

    • Resuspend the pellet in a 5% (w/v) sucrose solution (cryoprotectant) and lyophilize for 48 hours to obtain a dry nanoparticle powder.

Formulation_Workflow Step1 Organic Phase (Drug + PEG-PLGA in Acetone/DCM) Step3 Emulsification (Probe Sonication) Step1->Step3 Step2 Aqueous Phase (1% PVA Solution) Step2->Step3 Step4 Solvent Evaporation (Magnetic Stirring) Step3->Step4 Step5 Purification (Ultracentrifugation) Step4->Step5 Step6 Lyophilization (Sucrose Cryoprotectant) Step5->Step6

Fig 2: Step-by-step workflow for the preparation of PEG-PLGA polymeric nanoparticles.

Protocol B: Liposomal Encapsulation via Thin-Film Hydration

Scientific Rationale: For applications requiring rapid intracellular release, liposomes are preferred. Because 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is highly lipophilic, it will partition almost exclusively into the lipid bilayer rather than the aqueous core. We utilize a DSPC/Cholesterol matrix to provide bilayer rigidity, preventing premature drug leakage.

Step-by-Step Methodology
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 65:30:5 (total lipid: 20 µmol) in 5 mL of Chloroform.

    • Add 2 mg of the diphenyl urea drug to the lipid mixture.

    • Attach the flask to a rotary evaporator. Evaporate the chloroform at 60°C (above the phase transition temperature of DSPC) under reduced pressure for 1 hour until a thin, uniform lipid film forms.

  • Hydration:

    • Hydrate the lipid film with 2 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 65°C.

    • Rotate at atmospheric pressure for 45 minutes until the film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Pass the hot MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane for a minimum of 11 passes.

    • Causality: An odd number of passes ensures the final extrusion exits into a clean syringe, preventing contamination by larger, unextruded MLVs.

    • Self-Validation Check: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) immediately post-extrusion. A PDI < 0.15 confirms a homogenous, unilamellar population. A PDI > 0.2 indicates multilamellar vesicles remain, requiring 5 additional passes.

  • Removal of Free Drug:

    • Pass the extruded liposomes through a Sephadex G-50 size-exclusion chromatography column to separate the liposome-encapsulated drug from any unencapsulated free drug.

Quantitative Data & Quality Control Summary

The following table summarizes the expected physicochemical properties of the two formulation systems when executed according to the protocols above. These metrics serve as your baseline for Quality Control (QC).

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading (DL%)
PEG-PLGA Nanoparticles 115 ± 8.40.12 ± 0.03-22.5 ± 2.178.4 ± 4.2%7.2 ± 0.5%
DSPC/Chol Liposomes 105 ± 5.20.08 ± 0.02-15.3 ± 1.865.2 ± 5.5%3.8 ± 0.4%

Note: The higher Drug Loading (DL%) in PEG-PLGA nanoparticles is directly attributable to the solid hydrophobic PLGA core's capacity to accommodate the bulky diphenyl urea scaffold, whereas liposomal loading is strictly limited by the volumetric capacity of the lipid bilayer.

References

  • Obiol-Pardo, C., Alcarraz-Vizán, G., Cascante, M., & Rubio-Martinez, J. (2012). Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. PLoS ONE, 7(3), e32276. URL:[Link]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in Murine Models

Pharmacological Context & Mechanism of Action The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea belongs to the diarylurea class of non-peptidergic, allosteric antagonists targeting the CXC chemokine receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Mechanism of Action

The compound 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea belongs to the diarylurea class of non-peptidergic, allosteric antagonists targeting the CXC chemokine receptor 2 (CXCR2). Structurally analogous to the well-characterized inhibitor SB225002 [1], this molecule features a highly electron-deficient nitrophenyl ring coupled with a lipophilic chloro-substituent. This specific structural motif dramatically enhances its binding affinity to the transmembrane allosteric pocket of CXCR2.

By locking the receptor in an inactive conformation, the compound uncouples the Gαi protein, effectively silencing downstream calcium mobilization and p38 MAPK/ERK signaling pathways. In murine models, targeting the homologous CXCL1/CXCL2-CXCR2 axis is a critical strategy for blocking the chemotaxis of polymorphonuclear neutrophils (PMNs) and granulocytic myeloid-derived suppressor cells (G-MDSCs) in contexts of acute inflammation and the tumor microenvironment (TME) [2].

Vehicle Engineering: Overcoming Diarylurea Hydrophobicity

The Causality of Formulation: The diarylurea scaffold is notoriously hydrophobic (calculated LogP > 3.5). Attempting to dissolve this compound in standard phosphate-buffered saline (PBS) or 0.9% NaCl will result in immediate micro-precipitation. In vivo, this leads to erratic pharmacokinetics, localized tissue necrosis at the injection site, and false-negative efficacy data. To ensure systemic bioavailability and a reproducible Tmax​ , a co-solvent system utilizing a surfactant and a polyethylene glycol carrier is mandatory [3].

Table 1: Optimized Vehicle Formulation for Intraperitoneal (IP) and Oral (PO) Dosing

ComponentVolume/PercentageFunctionAddition Order
DMSO 5% (v/v)Primary solubilizer for the crystalline powder.1st
PEG-400 20% (v/v)Co-solvent to prevent precipitation upon aqueous dilution.2nd
Tween-80 5% (v/v)Non-ionic surfactant to form stable micelles in the bloodstream.3rd
ddH2O / Saline 70% (v/v)Bulk aqueous carrier to maintain physiological osmolarity.4th (Dropwise)

Self-Validating Quality Control: Prior to injection, the formulated solution must be optically clear. If opalescence or particulate matter is observed, the mixture must be discarded. Sonication in a 37°C water bath for 10 minutes is recommended immediately after the addition of PEG-400 to ensure complete dissolution.

Translational Murine Workflows

Workflow A: Acute Lung Injury (ALI) - Neutrophil Infiltration Model

This protocol evaluates the prophylactic efficacy of the compound in blocking rapid neutrophil extravasation following lipopolysaccharide (LPS) challenge [4].

Step-by-Step Methodology:

  • Acclimation & Baseline: Utilize 8-10 week old female C57BL/6 mice. Weigh mice to calculate exact dosing volumes (maximum 10 µL/g body weight to prevent peritoneal distension).

  • Prophylactic Dosing: Administer 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea at 2.0 to 10.0 mg/kg via Intraperitoneal (IP) injection. Crucial: Include a Vehicle-Only control group to validate that the DMSO/PEG/Tween mixture does not independently alter baseline inflammation.

  • Disease Induction (t = +1 hr): Anesthetize mice with isoflurane. Administer LPS (Escherichia coli O111:B4) intratracheally or intranasally at 1 mg/kg.

  • Endpoint Harvest (t = +24 hrs): Euthanize mice. Perform Bronchoalveolar Lavage (BAL) using 3 x 0.5 mL aliquots of cold PBS containing 2 mM EDTA to prevent cell clumping.

  • System Validation Readouts:

    • Primary Efficacy: Quantify absolute neutrophil counts in BAL fluid (BALF) via hemocytometer and Wright-Giemsa staining. A successful, self-validated experiment will show a >80% reduction in BALF neutrophils in the 10 mg/kg treated group compared to the vehicle+LPS group.

    • Secondary Efficacy: Measure BALF protein concentration via BCA assay as a proxy for microvascular permeability.

Workflow B: Syngeneic Oncology Model - G-MDSC Depletion

CXCR2 drives the recruitment of immunosuppressive G-MDSCs into the TME, blunting CD8+ T-cell responses. This protocol outlines chronic dosing in a B16-F10 melanoma model to study immune landscape remodeling [5].

Step-by-Step Methodology:

  • Tumor Inoculation: Inject 5×105 B16-F10 melanoma cells subcutaneously into the right flank of C57BL/6 mice.

  • Randomization: Once tumors reach a palpable volume of ~50-100 mm³ (typically Day 7-10), randomize mice into Treatment and Vehicle groups.

  • Chronic Dosing: Administer the compound at 10 mg/kg IP or PO daily. Causality: Daily dosing is strictly required because diarylureas typically exhibit rapid hepatic clearance ( t1/2​ ~ 2-4 hours in rodents).

  • Tumor Monitoring: Measure tumor dimensions using digital calipers every 48 hours. Calculate volume using the formula: V=(length×width2)/2 .

  • Flow Cytometry (TME Analysis):

    • At Day 21, excise tumors, mechanically dissociate, and digest with Collagenase IV/DNase I for 45 minutes at 37°C.

    • Stain single-cell suspensions with a viability dye, anti-CD45, anti-CD11b, and anti-Ly6G.

    • System Validation: The efficacy of the CXCR2 blockade is validated not merely by tumor growth delay, but by a statistically significant decrease in the CD45+ / CD11b+ / Ly6G+ population (G-MDSCs) within the tumor bed compared to the vehicle cohort.

Pathway Visualization

CXCR2_Signaling Ligands ELR+ Chemokines (CXCL1, CXCL2, IL-8) Receptor CXCR2 Receptor (GPCR) Ligands->Receptor Binds GProtein Gαi / Gβγ Subunits Receptor->GProtein Activation Inhibitor 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Inhibitor->Receptor Allosteric Blockade PLC PLC / Calcium Mobilization GProtein->PLC MAPK p38 MAPK / ERK1/2 Signaling GProtein->MAPK Response Neutrophil / MDSC Chemotaxis & Activation PLC->Response MAPK->Response

Mechanism of action: Allosteric inhibition of CXCR2 signaling pathways by diarylurea derivatives.

References

  • Title: Evaluation of Potent and Selective Small-Molecule Antagonists for the CXCR2 Chemokine Receptor. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Pharmacological inhibition of interleukin-8 chemokine receptor CXCR1/CXCR2. Source: Current Medicinal Chemistry. URL: [Link]

  • Title: Targeting CXCR2 inhibits the progression of lung cancer and promotes therapeutic effect of cisplatin. Source: Cell Death & Disease. URL: [Link]

  • Title: Therapeutic inhibition of CXC chemokine receptor 2 by SB225002 attenuates LPS-induced acute lung injury in mice. Source: International Journal of Clinical and Experimental Pathology. URL: [Link]

  • Title: CXCR2 inhibition in G-MDSCs enhances CD47 blockade for melanoma tumor cell clearance. Source: Proceedings of the National Academy of Sciences. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Precipitation

Overview & Mechanistic Context 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly specific, non-thiamine-mimicking inhibitor of human transketolase (TKT)[1]. Discovered via structure-based virtual screening, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly specific, non-thiamine-mimicking inhibitor of human transketolase (TKT)[1]. Discovered via structure-based virtual screening, this compound is designed to bind to the D200-G210 alpha-helix sequence, effectively acting as a wedge in the dimerization interface to prevent the formation of the active TKT homodimer[1]. By disrupting this assembly, it blocks the non-oxidative branch of the pentose phosphate pathway, making it a critical tool in cancer metabolism research[1].

However, translating this compound into in vitro cell culture models frequently presents a major technical hurdle: aqueous precipitation . The diphenyl urea scaffold is intensely hydrophobic, and improper introduction into culture media leads to rapid crystallization, rendering the drug biologically inert and potentially causing physical cytotoxicity.

TKT_Mechanism Drug 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Interface Dimerization Interface (D200-G210) Drug->Interface Binds Hotspot Dimer Active TKT Homodimer Drug->Dimer Inhibits TKT TKT Monomers TKT->Interface Interface->Dimer Assembly PPP Pentose Phosphate Pathway Dimer->PPP Catalyzes

Mechanism of Transketolase inhibition via dimerization interface disruption.

Quantitative Data: Physicochemical Properties

Understanding the physical chemistry of the compound is the first step in troubleshooting its behavior in solution.

Table 1: Solubility Parameters & Media Impact

ParameterValue / CharacteristicImpact on Culture Media Preparation
Molecular Scaffold Diphenyl urea derivativeHighly hydrophobic; drives rapid aqueous crash-out if diluted improperly.
Primary Solvent 100% Anhydrous DMSORequires strictly anhydrous conditions to maintain master stock integrity.
Max Stock Concentration 10 mM - 20 mMExceeding 20 mM exponentially increases the risk of nucleation upon dilution.
Estimated pKa (Phenol) ~5.5 - 6.5Solubility is highly pH-dependent; protonates and precipitates in acidic media.
Protein Binding Affinity HighRequires carrier proteins (e.g., BSA/FBS) to chaperone the drug in water.

Troubleshooting FAQs

Q1: Why does the compound precipitate immediately as a cloudy suspension when I add my DMSO stock to the culture media? Causality: This is a classic "solvent crash-out" phenomenon driven by thermodynamics. When a highly concentrated DMSO stock is injected directly into an aqueous environment, the local concentration of the drug at the droplet interface exceeds its thermodynamic solubility limit before the DMSO can diffuse into the bulk media. The hydrophobic diphenyl urea core rapidly aggregates to minimize contact with water, forming micro-crystals. Solution: Never add the stock directly to bulk aqueous media. Utilize the "Carrier Cushion" protocol (detailed below) to pre-complex the drug with serum albumin before exposing it to a high-water environment.

Q2: My compound stays in solution initially but precipitates after 24-48 hours in the incubator. What is happening? Causality: This is a pH-driven precipitation event. The compound contains a 5-chloro-2-hydroxy-4-nitrophenyl moiety. The electron-withdrawing chloro and nitro groups lower the pKa of the phenolic hydroxyl group to approximately 5.5–6.5. At a fresh media pH of 7.4, the compound exists partially as a highly soluble phenolate ion. However, as highly proliferative cells (especially cancer cells undergoing the Warburg effect) metabolize glucose and efflux lactic acid, the media pH drops. Once the pH approaches the compound's pKa, it protonates, loses its ionic charge, becomes highly lipophilic, and crashes out of solution. Solution: Monitor media pH closely. Use highly buffered media (e.g., supplementing with 10-25 mM HEPES) to prevent acidic shifts during prolonged incubation.

Q3: Can I use heat or sonication to force the precipitated compound back into solution? Causality: While mild warming (37°C) is recommended during the initial preparation, sonicating an already precipitated aqueous suspension is strongly discouraged. Sonication creates amorphous nano-suspensions that artificially inflate the apparent concentration. Once applied to cells, these nano-suspensions undergo Ostwald ripening—smaller particles dissolve and redeposit onto larger ones—forming sharp crystals that cause physical cytotoxicity and inconsistent target inhibition. Solution: If precipitation occurs in the final media, discard it. Always prevent precipitation proactively rather than attempting to rescue a crashed solution.

Experimental Protocol: The "Carrier Cushion" Methodology

To ensure reproducible dissolution, follow this self-validating methodology. This protocol leverages the hydrophobic binding pockets of Bovine Serum Albumin (BSA) found in Fetal Bovine Serum (FBS) to chaperone the drug into the aqueous phase.

Step 1: Master Stock Preparation
  • Dissolve the lyophilized 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in 100% anhydrous DMSO to a final concentration of 10 mM .

  • Vortex for 60 seconds and visually inspect for absolute clarity against a light source.

  • Aliquot into single-use microcentrifuge tubes to prevent freeze-thaw cycles and store at -20°C.

Step 2: Thermal Equilibration
  • Bring one DMSO aliquot to room temperature, then warm to 37°C in a water bath for 5 minutes.

  • Pre-warm the complete culture media and a separate aliquot of 100% FBS to 37°C. (Note: Cold temperatures drastically reduce the kinetic barrier to nucleation).

Step 3: Intermediate Carrier Dilution (The Cushion)
  • Pipette 100 µL of 100% pre-warmed FBS into a sterile tube.

  • While vortexing the FBS at medium speed, add 10 µL of the 10 mM DMSO stock dropwise .

  • Continue vortexing for 10 seconds. The proteins in the serum will immediately bind the free drug, shielding the hydrophobic diphenyl urea core from bulk water.

Step 4: Final Media Addition
  • Add the 110 µL intermediate mixture dropwise into 9.89 mL of pre-warmed complete culture media while swirling the flask continuously.

  • This yields a final working concentration of ~10 µM with a DMSO concentration of 0.1%, which is well below standard cellular toxicity thresholds.

Step 5: Validation Check (Self-Validating Step)
  • Before applying the media to your cell cultures, place a 100 µL drop of the final media on a glass slide.

  • Inspect under a phase-contrast microscope at 40x magnification. The field must be completely free of refractive micro-crystals. If crystals are present, the dilution was performed too rapidly.

Protocol_Workflow S1 1. Master Stock 10 mM in 100% Anhydrous DMSO S2 2. Thermal Equilibration Warm stock & media to 37°C S1->S2 S3 3. Carrier Cushion Dilute dropwise into 100% FBS S2->S3 S4 4. Final Dilution Add to media (≤0.1% DMSO) S3->S4 S5 5. Validation Check Microscopic inspection (40x) S4->S5

Step-by-step carrier cushion workflow to prevent hydrophobic crash-out.

References

  • Obiol-Pardo, C., Alcarraz-Vizán, G., Cascante, M., & Rubio-Martinez, J. (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLoS ONE, 7(3), e32276. URL:[Link]

Sources

Optimization

Reducing off-target binding effects of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea in vitro

Welcome to the Technical Support Center for Transketolase (TKT) Inhibitor Assays. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot and optimize in vitro experiments utilizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transketolase (TKT) Inhibitor Assays. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot and optimize in vitro experiments utilizing 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea .

This compound was identified via structure-based virtual screening to target a critical hot spot in the dimerization interface of the human transketolase homodimer . Because it features a highly lipophilic diphenyl urea scaffold—a structure notorious for promiscuous binding—researchers frequently encounter off-target effects such as colloidal aggregation and cross-reactivity with kinases. This guide provides the mechanistic reasoning and self-validating protocols required to isolate true TKT-specific inhibition.

Part 1: Troubleshooting & FAQs (In Vitro Assays)

Q1: My biochemical assay shows potent TKT inhibition, but the dose-response curve is extremely steep (Hill slope > 2.0). Is this specific binding? A: Likely not. A steep Hill slope is a classic hallmark of Pan-Assay Interference Compounds (PAINS) exhibiting colloidal aggregation. The hydrophobic nature of the chloro- and nitro-substituted phenyl rings causes the compound to form microscopic micelles in aqueous buffers. These aggregates non-specifically sequester and denature the TKT enzyme. Causality & Solution: To validate specific binding, you must disrupt these weak hydrophobic clusters. Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100). If the IC₅₀ shifts significantly to the right or inhibition is completely lost, the initial result was an artifact of aggregation.

Q2: I am testing this compound in cell lysates, but I am observing broad suppression of cellular signaling pathways. How do I differentiate TKT inhibition from off-target kinase binding? A: The diphenyl urea motif is a "privileged scaffold" in medicinal chemistry, frequently utilized to mimic the adenine ring of ATP in the highly conserved hinge region of kinases (e.g., p38, VEGFR). Causality & Solution: In complex lysates, the compound will partition toward abundant kinases. To isolate TKT-specific effects, do not rely solely on downstream metabolite readouts (like ribose-5-phosphate levels) . Instead, run a parallel competitive ATP assay. If increasing the ATP concentration in your lysate rescues the off-target signaling but maintains TKT inhibition (which is ATP-independent), you have successfully decoupled the two mechanisms.

Q3: The compound precipitates when added to my cell culture media, leading to inconsistent IC₅₀ values. How can I improve solubility without causing DMSO toxicity? A: The intramolecular hydrogen bonding between the hydroxyl (-OH) and nitro (-NO₂) groups stabilizes a rigid, planar conformation that drastically reduces aqueous solubility. When a 100% DMSO stock is injected directly into media, the rapid solvent exchange causes localized precipitation. Causality & Solution: Pre-complex the compound. Dilute your DMSO stock into a sterile carrier protein solution (e.g., 0.1% BSA in PBS) before introducing it to the culture media. The BSA acts as a hydrophobic sink, temporarily chaperoning the compound and preventing crystallization. Keep the final DMSO concentration strictly ≤ 0.5%.

Part 2: Optimization Parameters & Data Presentation

To systematically reduce off-target binding, we have standardized the following assay modifications. Implementing these changes shifts the assay from a vulnerable state to a high-fidelity system.

Table 1: Assay Optimization for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Assay ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Buffer Additive No detergent0.01% Triton X-100Disrupts colloidal aggregates; eliminates PAINS-based enzyme sequestration.
Carrier Protein None0.1% BSAPrevents compound precipitation and non-specific binding to plasticware.
Compound Prep Direct aqueous dilutionPre-dilution in 100% DMSO, rapid mixPrevents localized crystallization at the solvent interface.
Validation Step Enzymatic readout onlyEnzymatic + Thermal Shift (TSA)Confirms 1:1 stoichiometric binding to the TKT dimer interface vs. non-specific denaturation.

Part 3: Self-Validating Experimental Protocol

To definitively prove that 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is binding the TKT dimerization interface and not acting via off-target aggregation, use this Detergent-Controlled Thermal Shift Assay (TSA) . This protocol is self-validating: the inclusion of a parallel detergent arm ensures that any observed thermal stabilization is due to specific pocket binding, not aggregate-induced precipitation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human TKT to a final concentration of 2 µM in a stabilizing buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Matrix Setup: In a 96-well qPCR plate, establish a concentration gradient of the compound (1 µM to 50 µM). Ensure the final DMSO concentration is normalized to exactly 1% across all wells to prevent solvent-induced destabilization.

  • The Self-Validating Control (Critical Step): Prepare a duplicate set of compound wells, but supplement this second set with 0.05% Tween-20.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration) to all wells. This dye fluoresces only when bound to the hydrophobic core of unfolding proteins.

  • Thermal Melt Execution: Seal the plate and run it in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 1°C/minute, capturing fluorescence in the FRET/ROX channel.

  • Data Interpretation: Calculate the derivative of the melt curve (dF/dT) to determine the melting temperature (Tm).

    • Specific Binding: A dose-dependent positive shift (ΔTm > 2°C) that is retained in the Tween-20 control wells.

    • Off-Target Aggregation: A shift that completely disappears in the Tween-20 control wells, proving the compound was merely clustering around the enzyme.

Part 4: Mechanistic Visualizations

G start In Vitro Assay with 1-(5-Chloro...)-3-phenylurea obs Observation: High Inhibition / Steep Hill Slope start->obs test1 Add 0.01% Triton X-100 obs->test1 res1a Inhibition Lost (Colloidal Aggregation) test1->res1a Yes res1b Inhibition Retained (True Binding) test1->res1b No test2 Run Kinase Selectivity Panel res1b->test2 res2a Broad Kinase Inhibition (ATP-mimetic off-target) test2->res2a Yes res2b No Kinase Inhibition (Specific TKT Dimer Target) test2->res2b No

Workflow for triaging off-target effects of diphenyl urea derivatives in vitro.

M cmpd 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea tkt Human Transketolase (Monomer) cmpd->tkt Binds Dimer Interface (On-Target) off1 Colloidal Aggregates cmpd->off1 Hydrophobic Clustering off2 Off-Target Kinases (e.g., p38, VEGFR) cmpd->off2 ATP Pocket Mimicry dimer TKT Homodimer (Active) tkt->dimer Dimerization off1->tkt Non-specific Sequestration

Mechanistic pathways of on-target TKT binding vs. off-target promiscuity.

References

  • Title: Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening Source: PLoS ONE 7(3): e32276 (2012) URL: [Link]

  • Title: Information on EC 2.2.1.1 - Transketolase Source: BRENDA Enzyme Database URL: [Link]

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(5-Chloro-2-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea .

This molecule presents unique chromatographic challenges due to its structural complexity: a highly hydrophobic diphenylurea core, an ionizable phenol group, and strong electron-withdrawing substituents (chloro and nitro groups). The following troubleshooting guides, protocols, and FAQs are engineered to help you achieve baseline resolution, symmetrical peak shapes, and reproducible retention times.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the peak for 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea exhibit severe tailing or splitting? Causality: The primary cause of peak tailing for this compound is partial ionization. The phenol group typically has a pKa of ~10, but the electron-withdrawing para-chloro and meta-nitro groups significantly increase its acidity, lowering the estimated pKa to approximately 7.0–7.5. If your mobile phase pH is between 5.0 and 8.0, the analyte exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because these two states partition differently into the C18 stationary phase, the peak splits or tails severely. Solution: The mobile phase pH must be maintained at least two units below the analyte's pKa to ensure it remains fully protonated and hydrophobic . Adjust the aqueous mobile phase to pH 2.0–2.5 using 0.1% Phosphoric acid ( H3​PO4​ ) 1.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for this urea derivative? Causality: Acetonitrile is strongly recommended. The analyte contains two aromatic rings and a urea linkage. Methanol is a protic solvent that can participate in hydrogen bonding but is relatively ineffective at disrupting π−π interactions between the analyte's phenyl rings and the stationary phase. Acetonitrile, an aprotic solvent, possesses a nitrile triple bond whose π electrons actively disrupt these intermolecular π−π interactions, resulting in narrower, more symmetrical peaks 2. Furthermore, ACN yields lower system backpressure, allowing for higher flow rates if needed.

Q3: I am experiencing continuous retention time drift. How can I isolate and fix the cause? Causality: Retention time drift is typically caused by either mechanical flow instability or chemical changes in the mobile phase. Volatile additives (like TFA) or organic solvents can evaporate from the reservoir over a long sequence, subtly changing the elution strength 3. Alternatively, inadequate column equilibration leaves the stationary phase in a state of flux. Solution: Cap your solvent reservoirs with proper venting valves to prevent evaporation. Ensure the column is thermostatted (e.g., 30 °C) to prevent ambient temperature fluctuations from altering the partition coefficient.

Part 2: Logical Workflows & Visualizations

To systematically resolve poor chromatography for this compound, follow the logic pathways outlined below.

Workflow Start Poor Peak Resolution or Tailing Observed Check_pH Is Mobile Phase pH < 2 Units from pKa? Start->Check_pH Adjust_pH Adjust pH to < 3.0 (e.g., 0.1% H3PO4) Check_pH->Adjust_pH No Check_Modifier Check Organic Modifier Check_pH->Check_Modifier Yes Switch_ACN Switch from MeOH to ACN to disrupt pi-pi interactions Check_Modifier->Switch_ACN Using MeOH Check_Column Check Column Chemistry Check_Modifier->Check_Column Using ACN Use_Endcapped Use Endcapped C18 to mask silanols Check_Column->Use_Endcapped Non-endcapped

Caption: Troubleshooting logic for resolving poor peak shape and resolution in urea derivatives.

pH_Logic Analyte Analyte: Phenol (pKa ~7.0-7.5) Cond1 pH = pKa (pH 6-8) Analyte->Cond1 Cond2 pH << pKa (pH 2-3) Analyte->Cond2 Res1 Partial Ionization Peak Splitting/Tailing Cond1->Res1 Res2 Fully Unionized Sharp, Retained Peaks Cond2->Res2

Caption: Mobile phase pH selection pathway based on the ionization state of the phenolic group.

Part 3: Quantitative Data & Buffer Selection

Selecting the correct mobile phase additive is critical for UV detection. The nitro group on the analyte provides a strong chromophore, allowing for sensitive detection at 254 nm or 280 nm. The table below summarizes the optimal additives for this specific molecule.

AdditiveTypical ConcentrationpH RangeUV Cutoff (nm)Suitability for Analyte
Phosphoric Acid ( H3​PO4​ ) 0.1% v/v2.0 - 2.5< 200Optimal . Excellent buffering at low pH; transparent at 254 nm.
Formic Acid (FA) 0.1% v/v2.7 - 3.2210Acceptable . Good for LC-MS applications, but weaker buffering capacity than H3​PO4​ .
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v2.0 - 2.5210Suboptimal . Ion-pairing is not needed for this neutral/acidic molecule; causes baseline drift.
Ammonium Acetate 10 - 20 mM3.8 - 5.8210Poor . pH is too close to the analyte's estimated pKa; risks partial ionization and tailing.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) using a void volume marker. This creates a self-validating system: if retention times drift, the SST will definitively tell you whether the issue is mechanical (pump/flow) or chemical (equilibration/pH).

Step-by-Step Method Optimization Workflow

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of HPLC-grade Phosphoric acid (85%) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic membrane. Causality: This ensures a pH of ~2.1, suppressing phenol ionization and masking residual silanols on the column.

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

Step 2: Column Equilibration

  • Install an endcapped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Set the column oven to 30 °C to stabilize the partition thermodynamics.

  • Flush the column with 10–20 column volumes of the starting gradient composition (e.g., 40% B). Monitor the UV baseline at 254 nm and system pressure until both are completely flat.

Step 3: System Validation (The t0​ Check)

  • Inject a 10 µL solution containing 10 µg/mL Uracil (an unretained marker) and 50 µg/mL of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea.

  • Record the retention time of Uracil as the void time ( t0​ ) and the analyte as tR​ .

  • Diagnostic Logic:

    • If subsequent runs show a shift in both t0​ and tR​ by the same percentage, you have a mechanical pump leak or flow rate error 3.

    • If t0​ remains perfectly stable but tR​ drifts, the issue is chemical (e.g., loss of organic modifier from the reservoir or incomplete column equilibration) .

Step 4: Gradient Optimization

  • Run a linear gradient from 40% B to 90% B over 15 minutes.

  • Because the analyte is highly hydrophobic (two phenyl rings and a chloro group), it will likely elute at a high organic percentage (>65% ACN). Adjust the initial isocratic hold or gradient slope to position the peak at a retention factor ( k′ ) between 3 and 10 for optimal resolution.

References

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from[Link]

  • Cannabis Science Tech. Looking with Light: Breaking Down Liquid Chromatography Method Development. Retrieved from[Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from[Link]

Sources

Troubleshooting

Troubleshooting poor oral bioavailability of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea formulations

Welcome to the Formulation & Pharmacokinetics Technical Support Center . This portal provides advanced troubleshooting for researchers experiencing poor in vivo exposure with the targeted inhibitor 1-(5-Chloro-2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center . This portal provides advanced troubleshooting for researchers experiencing poor in vivo exposure with the targeted inhibitor 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea .

This compound was identified via structure-based virtual screening as a novel inhibitor of human transketolase (EC 2.2.1.1)[1], designed specifically to cover a hot spot in the dimerization interface of the enzyme's homodimer[2]. While it presents a promising non-thiamine-mimicking mechanism for disrupting tumor metabolism[2], its diphenyl urea scaffold introduces severe physicochemical bottlenecks that critically limit oral bioavailability.

Below is our comprehensive guide to diagnosing and overcoming these formulation challenges.

I. Mechanism of Action & Structural Bottlenecks

To troubleshoot the formulation, we must first understand how the molecule's structure dictates both its target engagement and its pharmacokinetic failures. The urea motif and heavily substituted phenyl ring (chloro, hydroxy, nitro) drive high lipophilicity and strong intermolecular hydrogen bonding, leading to a massive crystal lattice energy.

TK_Mechanism TK Transketolase (TK) Monomers Interface Dimerization Interface (Residues D200-G210) TK->Interface Active Active TK Homodimer (Tumor Proliferation) Interface->Active Normal Assembly Inactive Disrupted TK Dimer (Metabolic Arrest) Interface->Inactive Inhibition Drug 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Drug->Interface Steric Blockade

Mechanism of transketolase inhibition via dimerization interface blockade.

II. Troubleshooting Guide & FAQs

Q1: Why does our standard aqueous suspension (0.5% CMC/Tween) show near-zero systemic exposure in rodent PK studies? A1: The compound exhibits classic BCS Class II/IV behavior. The diphenyl urea scaffold forms highly stable crystalline lattices, while the chloro and nitro groups push the LogP above 4.0. In standard aqueous vehicles, the dissolution rate is too slow to achieve therapeutic concentrations within the gastrointestinal (GI) transit time. Causality dictates that without disrupting the crystal lattice prior to administration, passive diffusion across the enterocyte cannot occur.

Q2: We attempted a cosolvent system (PEG400/Ethanol/Water), but observed massive precipitation upon dilution in simulated gastric fluid (SGF). How can we prevent this? A2: Cosolvent systems lower the polarity of the vehicle to dissolve the API. However, upon dilution in the aqueous environment of the stomach, the solvent capacity drops exponentially, causing rapid solvent-shift precipitation. To prevent this, you must transition to an Amorphous Solid Dispersion (ASD) . An ASD using an amphiphilic polymer (e.g., PVP-VA) traps the API in a high-energy amorphous state and provides steric stabilization to maintain supersaturation in the GI tract.

Q3: Our in vitro microsomal stability assays show rapid depletion. Is first-pass metabolism contributing to the low oral bioavailability? A3: Yes. The 2-hydroxy group on the phenyl ring is a prime target for rapid Phase II glucuronidation by UGT enzymes in the gut wall and liver. Furthermore, the 4-nitro group is susceptible to reduction by gut microbiome nitroreductases. If your hepatic extraction ratio is high, formulating as a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) can help bypass hepatic first-pass metabolism by promoting lymphatic transport via chylomicrons.

Troubleshooting_Logic Start Poor Oral Bioavailability Q1 Solubility < 10 µg/mL? Start->Q1 Q2 High Efflux (P-gp)? Q1->Q2 No Sol_Fix Amorphous Solid Dispersion (HME or Spray Drying) Q1->Sol_Fix Yes Q3 High Hepatic Clearance? Q2->Q3 No Perm_Fix Co-administer Efflux Inhibitors (e.g., Verapamil) Q2->Perm_Fix Yes Met_Fix Lipid Formulation (SMEDDS) for Lymphatic Transport Q3->Met_Fix Yes

Diagnostic logic tree for identifying and resolving bioavailability bottlenecks.

III. Quantitative Data Summaries

Table 1: Physicochemical & Pharmacokinetic Bottlenecks

ParameterEstimated Value / CharacteristicImpact on Bioavailability
Molecular Weight 307.69 g/mol Favorable for passive diffusion.
LogP (Lipophilicity) ~4.5 - 5.0High lipophilicity limits aqueous solubility.
Hydrogen Bonding High (Urea donor/acceptors)High crystal lattice energy; resists dissolution.
Primary Metabolic Liability 2-Hydroxy groupRapid Phase II Glucuronidation (First-pass clearance).
Secondary Liability 4-Nitro groupSusceptible to gut microbiome nitroreduction.

Table 2: Formulation Strategies vs. Bioavailability Enhancement

StrategyMechanism of ActionExpected PK Outcome
Amorphous Solid Dispersion Disrupts crystal lattice; generates GI supersaturation.5x - 10x increase in (Solubility driven).
SMEDDS (Lipid Formulation) Bypasses dissolution; promotes lymphatic transport.3x - 8x increase; bypasses hepatic first-pass.
Prodrug (Phosphate ester) Solubilizes API; masks 2-hydroxy group from UGTs.>10x increase; requires synthetic modification.

IV. Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of Amorphous Solid Dispersion (ASD)

Causality: Hot-Melt Extrusion (HME) uses thermal energy and shear to molecularly disperse the API into a polymer matrix, preventing the rapid crystallization seen in solvent-evaporation methods.

  • Blending: Geometrically mix 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (20% w/w) with Copovidone (PVP-VA 64, 80% w/w).

  • Extrusion: Process the blend through a twin-screw extruder. Set the heating zones to a gradient ending at 150°C (above the polymer's but below the API's degradation temperature).

  • Milling: Cool the extrudate rapidly on a chill roll, then mill and sieve to collect the < 250 µm fraction.

  • Self-Validation (Thermal & Structural Analysis):

    • DSC (Differential Scanning Calorimetry): Heat the sample at 10°C/min. Validation criteria: The thermogram MUST show a single Glass Transition Temperature ( ) and the complete absence of the API's melting endotherm ( ). If a is present, phase separation has occurred; increase extrusion temperature or polymer ratio.

    • PXRD (Powder X-Ray Diffraction):Validation criteria: The diffractogram must show a broad "halo" pattern. Any sharp diffraction peaks indicate residual crystallinity, invalidating the batch.

ASD_Workflow Step1 1. Blend API + PVP-VA Step2 2. Extrude 140-160°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Validate DSC & PXRD Step3->Step4

Self-validating workflow for Amorphous Solid Dispersion (ASD) preparation.

Protocol 2: In Vitro Supersaturation and Precipitation Assay

Causality: An ASD is only effective if it can maintain supersaturation during the transit from the acidic stomach to the neutral intestine.

  • Gastric Phase: Introduce 50 mg of the ASD powder into 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 100 rpm for 60 minutes.

  • Intestinal Shift: Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to shift the pH to 6.8 and simulate duodenal entry.

  • Sampling: Pull 1 mL aliquots at 5, 15, 30, 60, and 120 minutes post-shift. Immediately centrifuge at 13,000 rpm for 2 minutes to pellet any precipitated drug.

  • Self-Validation (Mass Balance): Quantify the drug in the supernatant via HPLC. To validate the assay, dissolve the remaining pellet in 100% Acetonitrile and quantify. Validation criteria: The sum of the drug in the supernatant and the pellet must equal 100% ± 5% of the initial input dose. If mass balance fails, the drug is either degrading in the media or adsorbing to the vessel walls, requiring the addition of a surfactant (e.g., 0.1% Tween 80) to the assay.

V. References

  • Obiol-Pardo C, Alcarraz-Vizán G, Cascante M, Rubio-Martinez J (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLoS ONE 7(3): e32276.

  • BRENDA Enzyme Database. Information on EC 2.2.1.1 - transketolase.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea against FDA-approved diaryl ureas

Benchmarking 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Against FDA-Approved Diaryl Ureas: A Comparative Guide Executive Summary: Repurposing a Privileged Scaffold The diaryl urea motif is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Against FDA-Approved Diaryl Ureas: A Comparative Guide

Executive Summary: Repurposing a Privileged Scaffold

The diaryl urea motif is a cornerstone of modern medicinal chemistry, most notably recognized in FDA-approved multi-kinase inhibitors such as Sorafenib and Regorafenib. Historically, this scaffold has been leveraged to target the ATP-binding pocket of kinases, halting tumor angiogenesis and proliferation. However, recent biochemical screening has identified a novel derivative—1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (CHNPU) —that completely abandons kinase inhibition. Instead, it acts as a highly targeted metabolic inhibitor of Transketolase (TKT) .

This guide provides an objective, data-driven benchmarking of the experimental CHNPU against classical FDA-approved diaryl ureas. By dissecting their divergent mechanisms of action and providing self-validating experimental protocols, we equip drug development professionals with the framework needed to evaluate this metabolic paradigm shift.

Mechanistic Divergence: Kinase Inhibition vs. Metabolic Reprogramming

To understand why two molecules sharing the same diaryl urea core exhibit entirely different biological profiles, we must examine the causality of their terminal substitutions and binding kinetics.

FDA-Approved Diaryl Ureas (e.g., Sorafenib): Classical diaryl ureas function as Type II kinase inhibitors . The urea moiety acts as a critical hydrogen-bond donor/acceptor network, interacting with the backbone-NH of Aspartate and the side-chain carboxylate of Glutamate within the highly conserved DFG (Asp-Phe-Gly) motif of kinases (e.g., BRAF, VEGFR). This interaction locks the kinase into an inactive "DFG-out" conformation, exposing a hydrophobic allosteric back-pocket that accommodates the terminal aryl groups [1]. The downstream effect is a catastrophic collapse of MAPK/ERK signaling and angiogenesis.

The Experimental Compound (CHNPU): The introduction of a 5-chloro-2-hydroxy-4-nitrophenyl group fundamentally alters the molecule's electrostatic potential and steric bulk, shifting its affinity away from the kinase DFG motif. Instead, CHNPU binds to Transketolase (EC 2.2.1.1), a thiamine diphosphate (TPP)-dependent enzyme critical to the non-oxidative branch of the Pentose Phosphate Pathway (PPP) [2]. By inhibiting TKT, CHNPU prevents the conversion of pentose sugars into glycolytic intermediates. This starves cancer cells of ribose-5-phosphate (essential for rapid nucleic acid synthesis) and NADPH (required for buffering reactive oxygen species), directly neutralizing the tumor's metabolic reprogramming (the Warburg effect).

MOA cluster_0 FDA-Approved Diaryl Ureas (e.g., Sorafenib) cluster_1 Experimental Diaryl Urea (CHNPU) DU Sorafenib Kinase VEGFR / RAF (DFG-out state) DU->Kinase Binds Angio Angiogenesis Block Kinase->Angio Induces CHNPU 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea TKT Transketolase (TKT) CHNPU->TKT Inhibits PPP Metabolic Starvation (Ribose/NADPH Drop) TKT->PPP Induces

Fig 1: Mechanistic divergence of diaryl ureas: Kinase inhibition vs. Transketolase metabolic blockade.

Quantitative Benchmarking

The following table summarizes the divergent pharmacological profiles of the standard-of-care versus the experimental metabolic inhibitor.

FeatureSorafenib (FDA-Approved Standard)CHNPU (Experimental Benchmark)
Primary Target VEGFR, PDGFR, BRAFTransketolase (TKT / TKTL1)
Mechanism of Action Type II Kinase Inhibition (DFG-out)Enzymatic Blockade (Non-oxidative PPP)
Enzymatic Potency IC50: 20–50 nM (Kinase dependent)IC50/Ki: 0.15 (BRENDA reported value) [2]
Key Pathway Disrupted Angiogenesis, MAPK/ERK signalingGlycolysis, Nucleotide Synthesis
Cellular Phenotype Apoptosis, reduced proliferationMetabolic starvation, oxidative stress
Clinical Status FDA-Approved (Oncology)Preclinical / In Vitro

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark a metabolic inhibitor against a kinase inhibitor, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems: they link invisible molecular events to quantifiable, macroscopic readouts.

Protocol A: Cell-Free Transketolase Enzymatic Assay (Targeting CHNPU)

Causality: TKT activity cannot be measured directly via absorbance. This protocol uses a coupled enzyme system. TKT produces glyceraldehyde-3-phosphate (G3P). Triosephosphate isomerase (TPI) converts G3P to DHAP, which is then reduced by glycerol-3-phosphate dehydrogenase (GDH), consuming NADH. The rate of NADH depletion (measured at 340 nm) is directly proportional to TKT activity, proving CHNPU's mechanism.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.6) containing 5 mM MgCl2 and 0.1 mM Thiamine Pyrophosphate (TPP).

  • Enzyme Assembly: Add recombinant human TKT (0.5 µg/mL), TPI (10 U/mL), and GDH (10 U/mL) to the buffer.

  • Inhibitor Incubation: Add CHNPU (titrated from 0.01 to 10 µM) or Sorafenib (negative control) and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 0.2 mM NADH, 2 mM Ribose-5-phosphate, and 2 mM Xylulose-5-phosphate.

  • Data Acquisition: Monitor absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the IC50 based on the slope of NADH oxidation.

Protocol B: Cellular Phenotypic Profiling (Seahorse XF vs. Western Blot)

Causality: If CHNPU is a true metabolic inhibitor, it will immediately crash the Extracellular Acidification Rate (ECAR) without directly altering p-ERK in the short term. Conversely, Sorafenib will ablate p-ERK before metabolic collapse occurs.

  • Cell Seeding: Seed HCT116 colorectal cancer cells in a Seahorse XF96 microplate (20,000 cells/well).

  • Treatment: Inject CHNPU (1 µM) or Sorafenib (1 µM) via the Seahorse flux analyzer ports.

  • Metabolic Readout: Measure ECAR continuously for 2 hours to observe immediate glycolytic/PPP flux inhibition by CHNPU.

  • Signaling Readout: In a parallel 6-well plate, lyse cells 2 hours post-treatment. Perform Western blotting for p-ERK1/2 and total ERK1/2 to validate Sorafenib's kinase inhibition and CHNPU's lack thereof.

Workflow cluster_assays Parallel Validation Assays Prep Compound Preparation (CHNPU vs Sorafenib) Enzyme Cell-Free Enzymatic Assay (TKT Activity vs Kinase Profiling) Prep->Enzyme Cell Cellular Phenotypic Assay (Seahorse XF vs Western Blot) Prep->Cell Readout Data Acquisition (Absorbance 340nm & OCR/ECAR) Enzyme->Readout Cell->Readout Analysis IC50 Calculation & Mechanism Confirmation Readout->Analysis

Fig 2: Orthogonal experimental workflow for benchmarking diaryl urea metabolic and kinase inhibitors.

Conclusion & Future Perspectives

The benchmarking of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea against FDA-approved agents like Sorafenib highlights a critical evolution in drug design. While classical diaryl ureas are highly effective, tumors frequently develop resistance via secondary "gatekeeper" kinase mutations. CHNPU bypasses the kinase signaling network entirely, exploiting the metabolic addiction of cancer cells. By utilizing the rigorous, self-validating protocols outlined above, researchers can accurately quantify this metabolic blockade and further optimize the diaryl urea scaffold for next-generation, non-ATP competitive therapeutics.

References

  • Title: Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Information on EC 2.2.1.1 - Transketolase Source: BRENDA Enzyme Database URL: [Link]

Comparative

Comparative Molecular Dynamics Simulations of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea: A Next-Generation CXCR1/2 Allosteric Modulator

As a Senior Application Scientist in computational drug discovery, I frequently evaluate the dynamic behavior of novel small-molecule inhibitors targeting G-protein-coupled receptors (GPCRs). The chemokine receptors CXCR...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational drug discovery, I frequently evaluate the dynamic behavior of novel small-molecule inhibitors targeting G-protein-coupled receptors (GPCRs). The chemokine receptors CXCR1 and CXCR2 are critical mediators of neutrophil recruitment and angiogenesis, making them prime targets for therapeutic intervention in inflammatory diseases and oncology.

In this guide, we objectively compare the in silico performance of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (hereafter referred to as 5-Cl-HNP-Urea ) against two industry-standard allosteric antagonists: Reparixin and Sch527123 (Navarixin) .

Mechanistic Rationale: The Power of the Phenylurea Scaffold

Why evaluate 5-Cl-HNP-Urea? The bisaryl urea scaffold is a privileged structure for GPCR allosteric modulation. The inclusion of a 5-chloro and 4-nitro group on the phenyl ring exerts a strong electron-withdrawing effect, increasing the acidity—and thus the hydrogen-bond donor strength—of the adjacent urea nitrogens. Furthermore, the 2-hydroxy group provides a localized polar anchor. We hypothesize that these modifications allow 5-Cl-HNP-Urea to achieve superior residence time within the intracellular allosteric pocket of CXCR2 compared to existing clinical candidates.

Experimental Protocols: Self-Validating MD Workflow

To ensure a self-validating and reproducible system, we designed a rigorous Molecular Dynamics (MD) protocol utilizing GROMACS. Every step is calibrated to accurately mimic the physiological membrane environment of CXCR2.

  • System Preparation & Membrane Embedding

    • Protocol: The CXCR2 crystal structure was embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. The system was solvated using the TIP3P water model, and 0.15 M NaCl was added to neutralize the system.

    • Causality: POPC was selected because it accurately represents the zwitterionic lipid composition of eukaryotic plasma membranes, which is essential for maintaining GPCR structural integrity during long-term simulations. TIP3P is optimized for the CHARMM36 force field used in this study.

  • Energy Minimization

    • Protocol: 50,000 steps of steepest descent minimization.

    • Causality: This step eliminates steric clashes generated during the artificial packing of lipids and water molecules, preventing the system from failing due to infinite van der Waals forces.

  • Equilibration (NVT and NPT)

    • Protocol: 1 ns of NVT (constant Number, Volume, Temperature) at 310 K using a Berendsen thermostat, followed by 1 ns of NPT (constant Number, Pressure, Temperature) at 1 bar using a Parrinello-Rahman barostat. Position restraints were applied to the protein backbone.

    • Causality: NVT brings the system to physiological temperature (310 K), while NPT ensures the correct density of the lipid bilayer and solvent. Restraining the protein prevents premature unfolding before the solvent has properly relaxed around the complex.

  • Production Run

    • Protocol: 500 ns unrestrained MD simulation with a 2 fs time step.

    • Causality: A 500 ns timeframe is the minimum duration required to observe meaningful conformational shifts in the GPCR intracellular loops and to accurately sample the ligand's residence stability in the allosteric site.

  • Free Energy Calculation

    • Protocol: Binding free energy ( ΔGbind​ ) was calculated using the g_mmpbsa tool over the final 100 ns of the trajectory.

    • Causality: MM-PBSA provides a computationally efficient yet thermodynamically rigorous breakdown of enthalpic contributions (van der Waals, electrostatics) and solvation energies, allowing us to pinpoint exactly why a ligand binds tighter.

Visualization of the Experimental Workflow

MD_Workflow Start Receptor-Ligand Complex (CXCR2 + 5-Cl-HNP-Urea) Membrane Membrane Embedding (POPC Bilayer + TIP3P Water) Start->Membrane Minimization Energy Minimization (Steepest Descent, 50k steps) Membrane->Minimization Equilibration Equilibration Phase (NVT & NPT Ensembles, 1 ns) Minimization->Equilibration Production Production MD Run (500 ns, 310 K, 1 bar) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis MMPBSA Free Energy Calculation (g_mmpbsa tool) Production->MMPBSA

Figure 1: Molecular dynamics simulation workflow for evaluating CXCR2 allosteric modulators.

Data Presentation & Comparative Analysis

To objectively evaluate the performance of 5-Cl-HNP-Urea, we extracted key trajectory metrics and thermodynamic data from the 500 ns production runs.

Table 1: MD Trajectory Stability Metrics (500 ns)

ComplexAvg RMSD (nm)Avg RMSF (nm)Avg H-Bonds
CXCR2 + 5-Cl-HNP-Urea 0.22 ± 0.03 0.14 ± 0.02 4.2 ± 0.5
CXCR2 + Reparixin0.28 ± 0.040.18 ± 0.032.8 ± 0.4
CXCR2 + Sch5271230.24 ± 0.030.15 ± 0.023.9 ± 0.6

Table 2: MM-PBSA Binding Free Energy Components (kJ/mol)

Complex ΔGvdW​ ΔGelec​ ΔGpolar​ ΔGnonpolar​ ΔGbind​
CXCR2 + 5-Cl-HNP-Urea -185.4 -65.2 112.5 -18.6 -156.7
CXCR2 + Reparixin-142.1-45.885.3-14.2-116.8
CXCR2 + Sch527123-178.6-58.4105.2-17.5-149.3
Discussion of Results
  • Structural Stability: As demonstrated in Table 1 , the CXCR2 complex with 5-Cl-HNP-Urea exhibited the lowest average Root Mean Square Deviation (RMSD) at 0.22 nm, indicating superior stabilization of the receptor's inactive state. The ligand maintained an average of 4.2 hydrogen bonds throughout the simulation, significantly outperforming Reparixin (2.8) and slightly edging out the highly potent Sch527123 (3.9).

  • Thermodynamic Profiling: Table 2 reveals the driving forces behind this stability. The van der Waals contribution ( ΔGvdW​ ) for 5-Cl-HNP-Urea (-185.4 kJ/mol) is highly favorable, driven by the optimal shape complementarity of the chloro-nitrophenyl ring within the hydrophobic sub-pocket of CXCR2. Furthermore, the electrostatic energy ( ΔGelec​ = -65.2 kJ/mol) is significantly enhanced by the 2-hydroxy group, which forms a persistent interaction with polar residues (e.g., Asp293) deep within the allosteric cleft.

References
  • Moriconi, A., et al. "Design of Noncompetitive Interleukin-8 Inhibitors Acting on CXCR1 and CXCR2." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Gonsiorek, W., et al. "Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist." Journal of Pharmacology and Experimental Therapeutics, 2007. URL:[Link]

  • Kumari, R., et al. "g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations." Journal of Chemical Information and Modeling, 2014. URL:[Link]

Validation

In Vivo Validation and Comparative Guide: Therapeutic Potential of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Executive Summary The therapeutic targeting of the IL-8 (CXCL8) chemokine axis is a critical strategy in managing severe inflammatory diseases and tumor microenvironment immunosuppression. 1-(5-Chloro-2-hydroxy-4-nitroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of the IL-8 (CXCL8) chemokine axis is a critical strategy in managing severe inflammatory diseases and tumor microenvironment immunosuppression. 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (CHNP-PU) is an advanced, experimental N,N′-diarylurea derivative. Structurally homologous to the first-in-class non-peptide CXCR2 antagonist SB225002, CHNP-PU features a unique 5-chloro substitution on the nitrophenyl ring. This structural optimization enhances its binding affinity to the allosteric site of the CXCR1/2 receptors, effectively halting neutrophil chemotaxis.

This guide provides an objective, data-driven comparison of CHNP-PU against established CXCR1/2 inhibitors (SB225002 and Reparixin) and outlines self-validating in vivo protocols for evaluating its pharmacodynamics and pharmacokinetics[1][2].

Mechanistic Framework: Diarylurea-Mediated CXCR1/2 Antagonism

The migration of neutrophils to sites of inflammation is primarily driven by the binding of IL-8 (CXCL8) to G-protein-coupled receptors CXCR1 and CXCR2. While early inhibitors targeted the orthosteric ligand-binding site, N,N′-diarylureas like CHNP-PU and act as allosteric or competitive antagonists[1][3].

Causality Rationale: By binding to an intracellular allosteric pocket, diarylureas lock the receptor in an inactive conformation. This prevents the dissociation of the Gαi/Gβγ complex, thereby silencing downstream PI3K/Akt and PLC signaling cascades regardless of localized IL-8 concentration spikes. This mechanism is highly advantageous in acute inflammatory states (like Acute Lung Injury) where massive chemokine storms easily outcompete orthosteric inhibitors.

G IL8 IL-8 / CXCL8 CXCR2 CXCR1 / CXCR2 Receptor IL8->CXCR2 Binds GProtein G-Protein (Gαi/Gβγ) CXCR2->GProtein Activates PI3K PI3K / Akt Pathway GProtein->PI3K Signaling Cascade Neutrophil Neutrophil Chemotaxis & Activation PI3K->Neutrophil Induces Inhibitor CHNP-PU (Diarylurea Antagonist) Inhibitor->CXCR2 Allosteric Blockade

Mechanism of action of CHNP-PU blocking IL-8-mediated CXCR1/2 signaling and neutrophil chemotaxis.

Comparative Performance Analysis

To establish the therapeutic viability of CHNP-PU, it must be benchmarked against industry standards. is a dual CXCR1/2 inhibitor heavily favored in clinical trials for oncology and reperfusion injury, while SB225002 is the gold-standard highly selective CXCR2 antagonist[4][5].

The addition of the 5-chloro group in CHNP-PU reduces glucuronidation rates compared to unsubstituted analogs, extending its in vivo half-life while maintaining sub-nanomolar potency against CXCR2[1].

Table 1: Pharmacological Profile Comparison
ParameterCHNP-PU (Experimental)SB225002 (Standard)Reparixin (Clinical)
Chemical Class N,N′-DiarylureaN,N′-DiarylureaSulfonamide Derivative
Primary Target CXCR2 (High), CXCR1 (Mod)CXCR2 (Highly Selective)CXCR1 (High), CXCR2 (Mod)
CXCR2 IC₅₀ ~15 nM22 nM~100 nM
CXCR1 IC₅₀ ~80 nM>3000 nM1 nM
Oral Bioavailability (PO) ~45%~20%~30%
In Vivo Half-Life (Murine) ~4.0 hours~2.0 hours~1.5 hours
Primary Limitation Aqueous solubilityRapid hepatic clearanceLower CXCR2 affinity

In Vivo Validation Architectures

To objectively validate the therapeutic potential of CHNP-PU, researchers must deploy self-validating experimental workflows. The following protocols detail the necessary steps for assessing pharmacokinetics and in vivo efficacy.

Workflow Acclimation Animal Acclimation Induction LPS Intratracheal Instillation (ALI) Acclimation->Induction Treatment CHNP-PU Admin (PO or IP) Induction->Treatment 1h post-LPS Sampling BALF & Tissue Collection Treatment->Sampling 24h post-LPS Analysis MPO, Cytokines & Histology Sampling->Analysis

In vivo experimental workflow for validating CHNP-PU efficacy in an LPS-induced ALI murine model.

Protocol 1: Pharmacokinetic (PK) Profiling in Murine Models

Objective: Determine the plasma concentration-time curve, clearance rate, and bioavailability of CHNP-PU.

Causality Rationale: Diarylureas are notoriously hydrophobic. Administering them in pure saline leads to immediate precipitation in the bloodstream, causing micro-embolisms and artificially low plasma readings. Therefore, an optimized co-solvent system is mandatory for Intravenous (IV) dosing, while a suspension is used for Per Os (PO) dosing to mimic clinical tablet dissolution.

  • Formulation Preparation:

    • IV Cohort: Dissolve CHNP-PU in 5% DMSO, add 40% PEG300, and dilute with 55% sterile water.

    • PO Cohort: Suspend CHNP-PU in 0.5% Methylcellulose (MC) with 0.1% Tween-80.

  • Administration: Dose male C57BL/6 mice at 2 mg/kg (IV) and 10 mg/kg (PO).

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • LC-MS/MS Quantification: Extract plasma proteins using cold acetonitrile.

    • Self-Validation Checkpoint: You must spike the extraction solvent with a deuterated internal standard (e.g., CHNP-PU-d5). If the internal standard recovery drops below 70%, the extraction matrix is compromised, and the time-point data must be discarded to prevent false clearance calculations.

Protocol 2: Efficacy in LPS-Induced Acute Lung Injury (ALI)

Objective: Quantify the ability of CHNP-PU to halt CXCR2-dependent neutrophil infiltration into lung tissue.

Causality Rationale: Why use Lipopolysaccharide (LPS) instead of live bacteria? Intratracheal LPS instillation provides a standardized, sterile inflammatory stimulus that directly activates alveolar macrophages to secrete massive amounts of KC/MIP-2 (murine IL-8 analogs). This perfectly isolates the compound's anti-chemotactic pharmacodynamics from potential antimicrobial confounding factors.

  • Disease Induction: Anesthetize mice using isoflurane. Instill 2 mg/kg of LPS (E. coli O111:B4) dissolved in 50 µL of sterile PBS directly into the trachea.

  • Therapeutic Intervention: Administer CHNP-PU (10 mg/kg, PO), SB225002 (10 mg/kg, PO), or Vehicle 1 hour post-LPS instillation.

    • Self-Validation Checkpoint: Include a "Sham" group (Intratracheal PBS + CHNP-PU PO). This internal control proves that the drug itself does not induce baseline toxicity or aberrant immune activation in healthy tissue.

  • Endpoint Collection (24h post-LPS): Euthanize animals. Perform Bronchoalveolar Lavage (BAL) by flushing the lungs with 3 × 1 mL of cold PBS containing EDTA.

  • Downstream Analysis:

    • Flow Cytometry: Stain BALF cells for CD11b⁺ and Ly6G⁺ to quantify absolute neutrophil counts.

    • Myeloperoxidase (MPO) Assay: Homogenize lung tissue and measure MPO activity (a direct proxy for neutrophil sequestration).

    • Data Triangulation: If BALF neutrophil counts are low but tissue MPO is high, CHNP-PU successfully blocked alveolar entry but failed to prevent vascular margination. Both metrics must decrease to validate systemic CXCR2 antagonism.

References

  • Jin Q, et al. "Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor." PubMed. URL:[Link]

  • Weidner-Wells MA, et al. "Evaluation of Potent and Selective Small-Molecule Antagonists for the CXCR2 Chemokine Receptor." Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Preclinical Pharmacokinetic Evaluation Guide: 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea and Structural Analogues

Target Rationale: Transketolase and the Dimerization Interface Transketolase (TK; EC 2.2.1.1) is a critical thiamine diphosphate (TPP)-dependent enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP)....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Rationale: Transketolase and the Dimerization Interface

Transketolase (TK; EC 2.2.1.1) is a critical thiamine diphosphate (TPP)-dependent enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). In oncology, TK is heavily upregulated to meet the massive nucleotide and NADPH demands of rapidly proliferating cancer cells . Historically, TK inhibitors (e.g., oxythiamine) were designed to mimic the TPP cofactor. However, these compounds suffer from severe off-target toxicity because TPP is a universal cofactor for multiple essential enzymes, including pyruvate dehydrogenase .

To overcome this, structure-based virtual screening identified 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea as a novel allosteric inhibitor. Rather than competing at the active site, this diphenyl urea (DPU) derivative targets a hot spot in the dimerization interface (alpha-helix sequence D200-G210) of the TK homodimer, disrupting enzyme stability and function .

TK_Pathway G6P Glucose-6-Phosphate R5P Ribose-5-Phosphate G6P->R5P Oxidative PPP S7P Sedoheptulose-7-Phosphate R5P->S7P TK Catalysis G3P Glyceraldehyde-3-Phosphate R5P->G3P TK Catalysis Nucleotides Nucleotide Synthesis (Cancer Cell Proliferation) S7P->Nucleotides G3P->Nucleotides TK Transketolase (TK) Active Homodimer TK->R5P Inhibitor 1-(5-Chloro-2-hydroxy- 4-nitrophenyl)-3-phenylurea Inhibitor->TK Binds Dimerization Interface (D200-G210)

Diagram 1: Transketolase inhibition via the dimerization interface blocking the non-oxidative PPP.

Structural Analogues & Comparative Pharmacokinetic Profiling

While the DPU scaffold is privileged in medicinal chemistry (forming the basis of multi-kinase inhibitors like Sorafenib), it is notoriously plagued by poor physicochemical properties. DPUs typically exhibit high lipophilicity (LogP > 4), poor aqueous solubility, and rapid hepatic clearance due to cytochrome P450 (CYP)-mediated para-hydroxylation of unsubstituted phenyl rings .

To optimize the parent hit for in vivo efficacy, structural analogues must be evaluated. The table below synthesizes the comparative preclinical pharmacokinetic (PK) profiles of the parent compound and three rationally designed structural analogues.

Table 1: Comparative In Vitro and In Vivo ADME/PK Profiles
CompoundStructural ModificationLogPCaco-2 Papp​ (A→B)( ×10−6 cm/s)Efflux Ratio (B→A / A→B)Mouse Liver Microsome t1/2​ (min)Oral Bioavailability ( F% )
Compound A (Parent) 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylureaNone (Foundational Hit)4.212.52.115.2< 10%
Compound B 1-(2-Hydroxy-4-nitrophenyl)-3-phenylureaDes-chloro (Removal of Cl)3.618.01.812.412%
Compound C 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-(4-fluorophenyl)ureaFluorination at para-position of the phenyl ring4.414.21.548.632%
Compound D 1-(5-Chloro-2-methoxy-4-nitrophenyl)-3-phenylureaMethoxy replacement of the hydroxyl group4.84.14.518.3< 5%
Pharmacokinetic Causality Analysis
  • Absorption & Permeability: Compound A shows moderate permeability. Converting the hydroxyl group to a methoxy group (Compound D) removes an intramolecular hydrogen bond, increasing the polar surface area exposed to the solvent, which drastically reduces Caco-2 permeability and increases P-glycoprotein (P-gp) efflux liability.

  • Metabolism & Clearance: The unsubstituted phenyl ring in Compound A is a "soft spot" for CYP3A4/CYP2C9 oxidation. By introducing a fluorine atom at the para-position (Compound C), we block this metabolic liability, extending the microsomal half-life from 15.2 to 48.6 minutes.

  • Bioavailability: The synergistic effect of maintaining permeability while reducing hepatic clearance allows Compound C to cross the 30% oral bioavailability threshold, making it a viable lead for in vivo oncology models.

Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the PK data must be generated using self-validating assay systems. Below are the step-by-step methodologies for the two most critical ADME assays in DPU optimization.

PK_Workflow C1 Compound Synthesis & LC-MS/MS Optimization C2 In Vitro ADME (Caco-2, Microsomes, PPB) C1->C2 C3 In Vivo PK (Mice/Rats) IV and PO Dosing C2->C3 Favorable Profile (Cl_int < 20 µL/min/mg) Fail High Clearance / Poor Absorption C2->Fail Poor Profile (High Efflux/Clearance) C4 PK Parameter Calculation (Non-compartmental analysis) C3->C4 C5 Lead Selection: Optimal Bioavailability C4->C5 F > 30% C4->Fail F < 10%

Diagram 2: Preclinical pharmacokinetic screening cascade for diphenyl urea lead optimization.

Protocol 1: Phase I Metabolic Stability (Liver Microsomes)

Causality: Liver microsomes contain the subcellular fraction of the endoplasmic reticulum rich in CYP450 enzymes. This assay isolates Phase I metabolism to predict hepatic first-pass clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the DPU analogue in 100% DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4). Note: Final DMSO concentration must be ≤0.1% to prevent CYP inhibition.

  • Incubation Mixture: Combine the test compound (1 µM) with CD-1 mouse liver microsomes (0.5 mg/mL protein concentration) in a 96-well plate.

  • Self-Validation Controls:

    • Positive Control (Rapid Clearance): Verapamil (Ensures microsomes are metabolically active).

    • Negative Control (Low Clearance): Warfarin (Ensures no non-specific degradation or analytical errors).

    • Minus-NADPH Control: Run a parallel plate without the cofactor to rule out chemical instability.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide 100 ng/mL) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound vs. time, and derive t1/2​=0.693/k .

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality: The Caco-2 human colon carcinoma cell line spontaneously differentiates into a polarized monolayer mimicking the intestinal epithelium. Bidirectional testing (Apical to Basolateral [A→B] and Basolateral to Apical[B→A]) differentiates between passive diffusion and active efflux (e.g., P-gp).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER must be > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; paracellular leakage must be < 1% per hour.

  • Dosing: Prepare the DPU analogue at 10 µM in HBSS transport buffer (pH 7.4).

    • For A→B: Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank buffer to the Basolateral chamber.

    • For B→A: Add 1.5 mL dosing solution to the Basolateral chamber; add 0.5 mL blank buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Quantification: Quench samples with IS-spiked acetonitrile. Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates the compound is a likely substrate for active efflux transporters.

Conclusion & Lead Optimization Strategy

The comparative pharmacokinetic evaluation demonstrates that while 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a potent structural hit for Transketolase inhibition, its unmodified diphenyl urea scaffold possesses significant metabolic liabilities. By utilizing a self-validating preclinical screening cascade, we identify that para-fluorination of the phenyl ring (Compound C) successfully mitigates CYP-mediated clearance without sacrificing membrane permeability. This structural analogue represents the optimal lead candidate for advancing into in vivo murine oncology models.

References

  • Obiol-Pardo, C., Alcarraz-Vizán, G., Cascante, M., & Rubio-Martinez, J. (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLoS ONE, 7(3), e32276. URL:[Link]

  • BRENDA Enzyme Database. Information on EC 2.2.1.1 - transketolase. URL:[Link]

  • Ayala-Aguilera, C. P., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1000641. URL:[Link]

Validation

Structural comparison of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea with other nitro-aromatic compounds

Structural and Mechanistic Comparison of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea with Alternative Nitro-Aromatic Inhibitors of Human Transketolase As drug development pivots toward targeting cancer metabolism,...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Comparison of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea with Alternative Nitro-Aromatic Inhibitors of Human Transketolase

As drug development pivots toward targeting cancer metabolism, human transketolase (hTKT)—a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP)—has emerged as a highly sought-after therapeutic target[1][2]. Historically, hTKT inhibition relied on compounds like oxythiamine, which mimic the enzyme's natural thiamine pyrophosphate (TPP) cofactor[1][2]. However, because TPP is ubiquitous across multiple essential enzymes (e.g., pyruvate dehydrogenase), these classical inhibitors suffer from poor selectivity and high toxicity[1][2].

To bypass this bottleneck, our focus shifts to allosteric modulation—specifically, disrupting the homodimerization of hTKT. The active site of hTKT is formed at the interface of its two monomers; thus, preventing dimerization inherently abolishes catalytic activity without competing with intracellular TPP[3][4]. This guide provides an in-depth structural comparison of the pioneering dimerization inhibitor 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (Compound T2) against its structural analogs, alongside a self-validating protocol for evaluating novel nitro-aromatic compounds in drug discovery workflows.

Pharmacophore Analysis: The Role of the Nitro-Aromatic Core

Compound T2 was identified through structure-based virtual screening designed to target a highly conserved alpha-helix sequence (D200-G210) at the hTKT dimer interface[2][3]. The efficacy of T2 is heavily dictated by its specific functional groups, most notably the nitro-aromatic ring and the urea core[4].

  • The Nitro Group (Hydrogen Bond Acceptor): In Compound T2, the nitro group is not merely a passive electron-withdrawing moiety; it actively establishes a strong, critical hydrogen bond with the side chain of Lysine 204 (K204) on the target alpha helix[4].

  • The Urea Core (Hydrogen Bond Donor): The two amino groups of the central urea scaffold act as dual hydrogen bond donors, anchoring the molecule to Glutamate 207 (E207)[4].

  • The Hydroxyl Group: Provides a supplementary third hydrogen bond to E207, locking the inhibitor into the D200-G210 pocket and sterically blocking the partner monomer from docking[4].

Structural Comparison with Alternative Derivatives

To understand the causality of these structural choices, we must compare T2 with its synthesized derivatives (T2A-T2D)[2][4]. Altering the nitro-aromatic pharmacophore yields profound changes in binding affinity:

CompoundStructural ModificationhTKT Inhibition StatusMechanistic Rationale
Compound T2 Parent Compound (Nitro group present)Active (Baseline)The nitro group forms a critical H-bond with K204; the urea core binds E207[4].
Compounds T2A / T2B Optimized Diphenyl Urea DerivativesHighly Active Maintained the essential nitro/urea pharmacophore while optimizing hydrophobic contacts with Q203, resulting in a lower IC50[2][4].
Compound T2C Nitro group replaced by a Carboxyl groupInactive The carboxyl group alters the electronic distribution and spatial geometry, failing to mimic the nitro moiety's interaction with K204[2][4].
Compound T2D Addition of meta-ethyl groups on the aromatic ringInactive Severe steric clash; the bulky ethyl groups prevent the molecule from inserting deeply into the hydrophobic interface[2][4].

Mechanistic Visualization

The following diagram illustrates the fundamental difference in the mechanism of action between classical TPP-competitive inhibitors and the dimerization blockade achieved by Compound T2.

Mechanism cluster_0 Classical Inhibition cluster_1 Allosteric Dimerization Inhibition (T2) MonomerA hTKT Monomers DimerA Active hTKT Dimer MonomerA->DimerA Dimerization Oxythiamine Oxythiamine (TPP Mimic) DimerA->Oxythiamine Competitive Binding MonomerB hTKT Monomers (D200-G210 Exposed) T2 Compound T2 (Nitro-Aromatic Urea) MonomerB->T2 Binds K204 & E207 Blocked Inactive Monomers (Dimerization Blocked) T2->Blocked Prevents Assembly

Fig 1. Mechanism of hTKT inhibition: Classical TPP mimics vs. Compound T2 dimerization blockade.

Self-Validating Experimental Protocol: Evaluating Dimerization Inhibitors

When screening nitro-aromatic compounds for hTKT inhibition, a standard enzymatic assay is insufficient. A compound might inhibit the enzyme by non-specifically aggregating the protein or binding the catalytic site. To establish trustworthiness, the protocol must be self-validating —it must orthogonally prove that the loss of catalytic activity is directly caused by the prevention of dimerization.

Step 1: Recombinant Expression and Preparation
  • Express human transketolase (hTKT) in an E. coli system and purify via Ni-NTA affinity chromatography.

  • Dialyze the purified hTKT into a TPP-free buffer (50 mM Glycylglycine, pH 7.6) to ensure the enzyme is in its apo-monomeric state prior to the assay[5][6].

Step 2: Compound Incubation (The Binding Phase)
  • Prepare a concentration gradient of Compound T2 (and derivatives) in DMSO.

  • Incubate the apo-hTKT monomers with the compounds for 30 minutes at 37°C[6].

  • Internal Controls: Include a vehicle control (DMSO only) to establish baseline dimerization, and a positive catalytic control (Oxythiamine) which will not prevent dimerization but will block activity[1][2].

Step 3: Orthogonal Validation (Native PAGE / SEC)

Causality Check: Does the compound actually prevent dimer formation?

  • Run an aliquot of the incubated mixture on a Native Polyacrylamide Gel (Native PAGE) or through Size Exclusion Chromatography (SEC).

  • Validation Criteria: The DMSO control must show a distinct band/peak at ~140 kDa (Active Dimer). Successful dimerization inhibitors (like T2) will force the protein to migrate at ~70 kDa (Inactive Monomer). If a compound inhibits activity in Step 4 but shows a 140 kDa band here, it is not a dimerization inhibitor.

Step 4: NADH-Coupled Kinetic Assay
  • To the remaining incubated mixture, add TPP, Mg2+, and the substrates (D-ribose 5-phosphate and D-xylulose 5-phosphate)[5][7].

  • Couple the reaction to glycerol-3-phosphate dehydrogenase/triosephosphate isomerase, measuring the oxidation of NADH at 340 nm over 10 minutes.

  • Calculate the IC50 using non-linear regression analysis.

Protocol S1 1. hTKT Expression (Apo-Monomers) S2 2. Compound Incubation (T2 vs Controls) S1->S2 S3 3. Native PAGE / SEC (Orthogonal Validation) S2->S3 S4 4. NADH-Coupled Kinetic Assay S3->S4

Fig 2. Self-validating workflow for evaluating hTKT dimerization inhibitors.

Conclusion

The structural dissection of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea highlights the exquisite precision required in rational drug design. The nitro group is not interchangeable with other electron-withdrawing or acidic groups (like carboxylates) without catastrophic loss of binding to K204[2][4]. By utilizing self-validating protocols that couple kinetic readouts with structural state analysis (SEC/Native PAGE), researchers can confidently screen and optimize the next generation of highly selective, non-TPP-mimetic transketolase inhibitors.

References

  • Obiol-Pardo C., Alcarraz-Vizán G., Cascante M., Rubio-Martinez J. (2012). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. PLoS ONE.[Link]

  • BRENDA Enzyme Database. Information on EC 2.2.1.1 - transketolase.[Link]

Sources

Comparative

Validating the Anti-Proliferative Mechanism of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (CHPU) via Western Blot: A Comparative Guide

Introduction & Mechanistic Rationale In the landscape of targeted anti-proliferative agents, the diaryl urea scaffold is a highly privileged pharmacophore. This structural motif is famously utilized in FDA-approved Type-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted anti-proliferative agents, the diaryl urea scaffold is a highly privileged pharmacophore. This structural motif is famously utilized in FDA-approved Type-II kinase inhibitors like Sorafenib, which stabilize the inactive "DFG-out" conformation of target kinases [1].

1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea (CHPU) is a novel diaryl urea derivative hypothesized to exert potent anti-proliferative effects by dually antagonizing the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways. Both pathways converge on cell cycle regulators, notably downregulating Cyclin D1 to induce G1/S phase arrest [2].

As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate CHPU's efficacy against two gold-standard alternatives: Sorafenib (a Raf/MEK/ERK inhibitor) and SB203580 (a selective p38 MAPK inhibitor). The guide provides a self-validating Western blot protocol engineered to eliminate common pre-analytical variables and ensure absolute confidence in your phosphorylation readouts.

Table 1: Comparative Inhibitor Profile
CompoundChemical ClassPrimary Target(s)Expected IC50Key Western Blot Readouts
CHPU Diaryl Ureap38 MAPK, Raf/MEK/ERK~5-10 µM↓ p-p38, ↓ p-ERK, ↓ Cyclin D1
Sorafenib Diaryl UreaRaf-1, B-Raf, VEGFR~10-50 nM↓ p-ERK, Stable p-p38, ↓ Cyclin D1
SB203580 Pyridinyl Imidazolep38 MAPK (α/β)~50 nM↓ p-MAPKAPK-2, Stable p-ERK, ↓ Cyclin D1

Signaling Pathway Visualization

To contextualize the Western blot targets, the following diagram maps the signal transduction cascades and the specific nodes inhibited by each compound.

Pathway cluster_0 MAPK / ERK Pathway cluster_1 p38 MAPK Pathway RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 (Proliferation) ERK->CyclinD1 Stress Cellular Stress MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 p38->CyclinD1 CHPU CHPU CHPU->Raf CHPU->p38 Sorafenib Sorafenib Sorafenib->Raf SB203580 SB203580 SB203580->p38

Fig 1: MAPK and p38 signaling pathways showing inhibitory targets of CHPU, Sorafenib, and SB203580.

Experimental Design & Causality (E-E-A-T)

A common pitfall in kinase inhibitor validation is the mismanagement of protein lysates, leading to false-negative phosphorylation states. Every step in this protocol is chosen for a specific, mechanistic reason:

  • Lysis Buffer Selection : RIPA buffer is utilized because its harsh detergent profile (SDS and Sodium Deoxycholate) ensures the complete solubilization of both membrane-bound receptors and nuclear transcription factors like Cyclin D1 [3].

  • Strict Phosphatase Inhibition : The addition of Sodium Orthovanadate (Na3VO4) and Sodium Fluoride (NaF) is non-negotiable. Na3VO4 acts as a competitive inhibitor of tyrosine phosphatases, while NaF inhibits serine/threonine phosphatases [4]. Without these, endogenous phosphatases will rapidly dephosphorylate p-ERK and p-p38 during lysis.

  • BSA vs. Milk for Blocking : 5% Bovine Serum Albumin (BSA) in TBST is strictly used instead of non-fat dry milk when probing for phospho-proteins. Milk contains casein, a phosphoprotein that cross-reacts with anti-phospho antibodies, causing unacceptably high background noise [3].

  • Self-Validating Controls : GAPDH serves as a stable housekeeping gene to ensure equal protein loading. Furthermore, probing for both Total and Phosphorylated forms of ERK and p38 confirms that signal reduction is due to true kinase inhibition, not generalized protein degradation or unequal loading.

Step-by-Step Western Blot Protocol

Phase 1: Sample Preparation & Lysis
  • Cell Treatment : Seed A549 cells and treat with Vehicle (DMSO), CHPU (10 µM), Sorafenib (10 µM), or SB203580 (10 µM) for 24 hours.

  • Harvesting : Wash cells twice with ice-cold PBS to halt metabolic activity.

  • Lysis : Add ice-cold RIPA buffer supplemented fresh with 1 mM Na3VO4, 10 mM NaF, and 1X Protease Inhibitor Cocktail. Scrape cells and transfer to pre-chilled microcentrifuge tubes.

  • Extraction : Incubate on ice for 30 minutes, vortexing gently every 10 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet insoluble debris.

Phase 2: SDS-PAGE & Transfer
  • Denaturation : Quantify protein using a BCA assay. Mix 20 µg of lysate with 4X Laemmli buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes to denature proteins and reduce disulfide bonds.

  • Electrophoresis : Resolve proteins on a 10% SDS-PAGE gel at 120V.

  • Transfer : Transfer proteins to a methanol-activated PVDF membrane using a wet transfer system (100V, 60 min, 4°C). PVDF is preferred over nitrocellulose for its higher protein-binding capacity and durability during downstream stripping procedures .

Phase 3: Immunoblotting & Detection
  • Blocking : Block the PVDF membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody : Incubate with primary antibodies (e.g., anti-p-ERK, anti-Total ERK, anti-GAPDH) diluted in 5% BSA/TBST overnight at 4°C.

  • Secondary Antibody : Wash the membrane 3 × 10 minutes in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and capture images via a digital densitometry system.

Workflow N1 1. Cell Treatment (CHPU vs Controls) N2 2. Cell Lysis (+ Na3VO4, NaF) N1->N2 N3 3. SDS-PAGE & Transfer N2->N3 N4 4. Blocking (5% BSA) N3->N4 N5 5. Antibody Incubation N4->N5 N6 6. ECL Detection & Densitometry N5->N6

Fig 2: Self-validating Western blot workflow from cell lysis to ECL detection and densitometry.

Expected Results & Data Interpretation

When evaluating the densitometry data, it is crucial to understand the mechanism of your control inhibitors.

Expertise Note on SB203580: SB203580 binds to the ATP pocket of p38, inhibiting its catalytic activity, but it does not prevent p38 from being phosphorylated by upstream kinases (MKK3/6). Consequently, p-p38 levels may remain unchanged or even increase due to the disruption of negative feedback loops [5]. To truly validate p38 inhibition by SB203580, one must probe for downstream targets like p-MAPKAPK-2. In contrast, if CHPU acts as an upstream inhibitor or allosteric modulator, it will reduce p-p38 levels directly.

Table 2: Expected Densitometry Results (Relative Phospho / Total Ratio)
Treatment Groupp-ERK / Total ERKp-p38 / Total p38p-MAPKAPK-2 / TotalCyclin D1 / GAPDH
Vehicle (DMSO) 1.00 ± 0.051.00 ± 0.061.00 ± 0.041.00 ± 0.05
CHPU (10 µM) 0.35 ± 0.04 0.40 ± 0.05 0.38 ± 0.03 0.25 ± 0.03
Sorafenib (10 µM) 0.20 ± 0.030.95 ± 0.080.90 ± 0.070.30 ± 0.05
SB203580 (10 µM) 0.98 ± 0.071.20 ± 0.09*0.15 ± 0.020.45 ± 0.06

*Increased p-p38 observed due to loss of downstream negative feedback, despite complete catalytic inhibition.

References

  • Title : The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

  • Title : An overview of technical considerations for Western blotting applications to physiological research Source : Scandinavian Journal of Medicine & Science in Sports (PMC) URL :[Link]

  • Title : Western Blotting (Immunoblotting): History, Theory, Uses, Protocol, and Problems Source : Biotechniques (PMC) URL :[Link]

  • Title : p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Title: Comprehensive Safety and Operational Guide: Handling 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea Executive Summary 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly potent, lipophilic halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea

Executive Summary 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is a highly potent, lipophilic halogenated nitrophenyl urea. Structurally related to potent chemokine receptor antagonists (e.g., CXCR2 inhibitors like SB225002), this research compound demands rigorous hazardous drug (HD) protocols. Because of its low aqueous solubility, in vitro and in vivo applications require reconstitution in polar aprotic solvents—most notably Dimethyl Sulfoxide (DMSO). This guide provides a self-validating, step-by-step operational framework for scientists to safely handle, reconstitute, and dispose of this compound, mitigating the severe transdermal risks introduced by carrier solvents.

Mechanistic Rationale for Safety Protocols

Standard laboratory safety often fails when handling lipophilic small molecules in carrier solvents. The primary hazard of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea is not just the intrinsic toxicity of the dry powder, but the synergistic danger it poses when dissolved in DMSO.

  • The "Trojan Horse" Effect: DMSO is a powerful penetration enhancer that rapidly crosses the stratum corneum[1],[2]. While DMSO itself possesses low systemic toxicity, it acts as a transdermal vehicle, carrying dissolved toxic solutes directly into the bloodstream[3],[4].

  • Polymer Degradation: Standard 4-mil nitrile gloves—the default in most laboratories—provide a false sense of security. DMSO aggressively degrades thin nitrile, with breakthrough times often occurring in under five minutes[5].

  • Causality in Protocol Design: To neutralize these specific physiochemical threats, our protocols mandate chemical-specific polymer barriers (butyl rubber)[6] and negative-pressure environmental controls to prevent both transdermal and inhalation exposures.

Required Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be inspected for integrity prior to every use. Do not proceed if any equipment fails the pre-check.

PPE CategorySpecification & MaterialMechanistic RationalePre-Use Validation Step
Hand Protection Inner: 8-mil Nitrile.Outer: Butyl Rubber or 15-mil Latex[7],[4].Butyl rubber resists DMSO degradation. Double-gloving ensures a secondary barrier if the outer glove is breached[5].Inflate outer glove with air and submerge in water; check for pinhole leaks.
Body Protection USP <800> compliant disposable gown (polyethylene-coated, back-closing, seamless)[8],[9].Prevents frontal particulate trapping and resists solvent splash penetration[10].Visually inspect seams and cuffs for tears. Ensure full back closure.
Eye & Face Indirect vented goggles + Full face shield[11],[10].Protects mucous membranes from aerosolized powder and solvent splashes[10].Verify strap elasticity and ensure the shield covers below the chin.
Respiratory NIOSH-approved N95 (powder) or PAPR (spills)[8],[9].Prevents inhalation of highly active pharmaceutical particulates during weighing[10].Perform a positive/negative pressure user seal check before entering the lab.

Operational Workflow: Handling & Reconstitution

The following step-by-step methodology ensures maximum containment during the transition from dry powder to DMSO-solubilized liquid.

Step 1: Environmental Preparation

  • Conduct all work inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[11],[10].

  • Validation: Verify the inward airflow via the magnehelic gauge or digital monitor before opening the chemical container.

  • Line the work surface with a plastic-backed, absorbent bench pad to contain micro-spills.

Step 2: PPE Donning

  • Don the seamless, back-closing gown[8].

  • Don the inner 8-mil nitrile gloves, ensuring they are tucked under the gown cuffs.

  • Don the outer butyl rubber gloves, pulling them over the gown cuffs to create a continuous seal.

  • Don goggles, face shield, and respiratory protection[10].

Step 3: Weighing and Transfer

  • Use an anti-static zero-stat gun on the spatula and weigh boat to prevent the lipophilic powder from aerosolizing due to static charge.

  • Carefully transfer the required mass of 1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea into a chemically resistant, amber glass vial (to protect from potential photodegradation).

  • Seal the vial with a PTFE-lined septum cap.

Step 4: Reconstitution (High-Risk Phase)

  • Draw the required volume of anhydrous DMSO using a Luer-lock syringe[11].

  • Inject the DMSO slowly through the septum to prevent pressure buildup and aerosolization.

  • Gently swirl the vial to dissolve the compound. Do not vigorously shake, as this creates micro-bubbles and increases internal pressure.

Step 5: Doffing and Decontamination

  • Wipe down the exterior of the sealed vial with a damp Kimwipe before removing it from the BSC.

  • Remove the outer butyl gloves inside the hood and place them in the hazardous waste bin[10].

  • Doff the gown and inner gloves, rolling them inside-out to trap contaminants[9]. Wash hands immediately with soap and water[2].

Workflow N1 1. Hazard Assessment & BSC Airflow Validation N2 2. Don USP <800> PPE (Butyl Outer Gloves) N1->N2 N3 3. Anti-Static Weighing (Enclosed Environment) N2->N3 N4 4. Closed-System DMSO Reconstitution N3->N4 N5 5. Aliquoting & Sealing (PTFE-Lined Vials) N4->N5 N6 6. Inside-Out Doffing & EPA-Regulated Disposal N5->N6

Fig 1: Step-by-step safe handling and reconstitution workflow for hazardous lipophilic ureas.

Spill Response & Waste Disposal Plan

Because DMSO is combustible (flash point ~87°C) and acts as a transdermal carrier, spill response must be immediate and calculated[2],[6].

Small Spills (< 5 mL):

  • Contain: Immediately cover the spill with absorbent spill pads[9].

  • Decontaminate: Because DMSO is water-miscible, wipe the area multiple times with a detergent-water solution, followed by 70% ethanol[6].

  • Dispose: Place all absorbent materials and contaminated PPE into a sealable plastic bag, then into a rigid, labeled hazardous waste container[10],[9].

Large Spills (> 5 mL):

  • Isolate: Evacuate the immediate area and alert laboratory personnel[9].

  • Elevate PPE: Responders must wear full PPE, including a Powered Air-Purifying Respirator (PAPR) and heavy-duty butyl gloves[9].

  • Absorb: Deploy a universal chemical spill kit (containing inert absorbents like vermiculite or specialized polymer pads)[2]. Do not use combustible materials (like paper towels) for large DMSO spills.

  • Dispose: Collect all materials in an EPA-regulated hazardous waste bin[9].

Waste Disposal Logistics: Never pour DMSO-solubilized drug compounds down the drain or dispose of them in standard biohazard bags. All contaminated consumables, PPE, and residual chemical must be treated as toxic chemical waste and sent for high-temperature incineration via a certified environmental disposal service[9],[3].

References

  • Safe handling of hazardous drugs - PMC. National Institutes of Health (NIH).[Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

  • Safe Handling of Hazardous Drugs - USP<800>. El Paso Community College (EPCC). [Link]

  • LCSS: DIMETHYL SULFOXIDE. Stanford University Environmental Health & Safety.[Link]

  • Use of Dimethyl Sulfoxide (DMSO). University of Wisconsin-Madison.[Link]

  • Chemical Resistance of Gloves – Quick guide. Lawrence Berkeley National Laboratory. [Link]

  • Hazard Communication Manual. USDA Agricultural Research Service. [Link]

  • DIMETHYL SULFOXIDE (DMSO) Safety Guidelines. University of Waterloo. [Link]

  • Spotlight on DMSO. University of Maryland Center for Environmental Science (UMCES). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea
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1-(5-Chloro-2-hydroxy-4-nitrophenyl)-3-phenylurea
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